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  • Product: 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
  • CAS: 885500-38-9

Core Science & Biosynthesis

Foundational

In-depth Technical Guide on the Mechanism of Action of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride In Vitro: A Proposed Investigatory Framework

A Note to the Reader: As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. An exhaustive search of the current scientific literature and chemical databases has revealed that t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. An exhaustive search of the current scientific literature and chemical databases has revealed that the specific in vitro mechanism of action for 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride is not yet elucidated or publicly documented. Commercial suppliers list it as a research chemical, but its biological targets and cellular effects have not been characterized in published studies.

Therefore, this document will deviate from a traditional technical guide on a known mechanism. Instead, it will serve as a comprehensive, proposed investigatory framework for researchers, scientists, and drug development professionals. This whitepaper will leverage established principles of medicinal chemistry and cell biology to hypothesize potential mechanisms of action based on the compound's structural motifs and design a rigorous, multi-pronged in vitro experimental plan to elucidate its true biological function. This approach ensures that the content remains grounded in scientific principles while addressing the user's topic of interest in the most responsible and informative way possible given the lack of existing data.

Part 1: Structural Analysis and Hypothesis Generation

The structure of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride contains several key features that can inform our hypotheses about its potential biological activity. The piperidine scaffold is a common privileged structure in medicinal chemistry, found in a wide range of therapeutic agents targeting the central nervous system (CNS) and other biological systems. The presence of a 4-amino group and a 4-chlorobenzyl substituent provides specific functionalities that can interact with biological macromolecules.

Based on these structural features, we can propose several primary hypotheses for its mechanism of action:

  • Hypothesis 1: Ion Channel Modulation. The piperidine core is present in numerous ion channel modulators. The overall charge and size of the molecule could allow it to interact with voltage-gated or ligand-gated ion channels, potentially acting as a blocker or an opener.

  • Hypothesis 2: G-Protein Coupled Receptor (GPCR) Antagonism/Agonism. The aromatic chlorobenzyl group and the basic amine are common pharmacophores for ligands of biogenic amine GPCRs (e.g., serotonergic, dopaminergic, or adrenergic receptors).

  • Hypothesis 3: Enzyme Inhibition. The molecule could fit into the active site of various enzymes. For instance, derivatives of 4-aminopiperidine have been explored as inhibitors of enzymes like sterol C14-reductase in the context of antifungal activity[1].

  • Hypothesis 4: Cytotoxic Activity via Unidentified Mechanisms. Similar piperazine and piperidine derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting a potential role in disrupting fundamental cellular processes[2][3].

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the in vitro mechanism of action of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, a tiered approach is recommended. This workflow is designed to first screen for broad biological activity and then progressively narrow down the focus to a specific molecular target and pathway.

experimental_workflow cluster_phase1 Phase 1: Broad Phenotypic Screening cluster_phase2 Phase 2: Target Identification and Validation cluster_phase3 Phase 3: Cellular Pathway Analysis cluster_phase4 Phase 4: Off-Target Profiling phenotypic_screening Broad Phenotypic Assays (e.g., Cell Viability in Diverse Cell Lines) target_class_screening Target Class Screening (e.g., GPCR, Kinase, Ion Channel Panels) phenotypic_screening->target_class_screening Identifies active concentration range and potential therapeutic area binding_assays Direct Target Binding Assays (e.g., Radioligand Binding, SPR) target_class_screening->binding_assays Narrows down to specific target(s) enzymatic_assays Functional Enzymatic Assays (If target is an enzyme) binding_assays->enzymatic_assays Confirms functional modulation downstream_signaling Downstream Signaling Analysis (e.g., Western Blot, Reporter Assays) enzymatic_assays->downstream_signaling Links target engagement to cellular response cellular_imaging Cellular Imaging (e.g., Immunofluorescence, Ca2+ imaging) downstream_signaling->cellular_imaging Visualizes cellular effects off_target_screening Broad Off-Target Screening Panel (e.g., SafetyScan47) cellular_imaging->off_target_screening Defines specificity and potential side effects

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Broad Phenotypic and Target Class Screening

  • Cell Viability/Cytotoxicity Screening:

    • Objective: To determine the compound's effect on cell viability across a diverse panel of cell lines and to establish a working concentration range.

    • Protocol:

      • Seed a panel of cell lines (e.g., a cancer cell line panel like the NCI-60, a neuronal cell line like SH-SY5Y, and a non-cancerous cell line like HEK293) in 96-well plates.

      • Prepare a serial dilution of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride (e.g., from 100 µM down to 1 nM).

      • Treat the cells with the compound for a set time course (e.g., 24, 48, and 72 hours).

      • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

      • Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each cell line.

  • Broad Target Class Screening (Outsourced or In-House):

    • Objective: To rapidly screen the compound against a large panel of known biological targets to identify potential target classes.

    • Protocol:

      • Submit the compound to a commercial service (e.g., Eurofins' SafetyScreen44™ or a similar panel) that performs binding assays against a wide range of GPCRs, ion channels, kinases, and transporters.

      • Analyze the results to identify any significant "hits" (typically >50% inhibition or stimulation at a given concentration, e.g., 10 µM).

Phase 2: Target Identification and Validation

Assuming a hit is identified in a specific target class, for example, a serotonin receptor.

  • Direct Radioligand Binding Assay:

    • Objective: To confirm and quantify the binding affinity of the compound to the specific receptor subtype.

    • Protocol:

      • Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing the 5-HT2A receptor).

      • Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of the test compound.

      • Separate the bound and free radioligand by rapid filtration.

      • Measure the radioactivity of the filters using a scintillation counter.

      • Calculate the inhibition constant (Ki) from the IC50 value of the competition curve.

Phase 3: Cellular Pathway Analysis

  • Functional Cellular Assay (e.g., Calcium Mobilization for a Gq-coupled GPCR):

    • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

    • Protocol:

      • Load the receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • To test for agonism, add varying concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

      • To test for antagonism, pre-incubate the cells with the test compound and then stimulate them with a known agonist for the receptor. Measure the inhibition of the agonist-induced calcium response.

  • Downstream Signaling Pathway Analysis (Western Blotting):

    • Objective: To investigate the effect of the compound on the signaling cascade downstream of the target receptor.

    • Protocol:

      • Treat the receptor-expressing cells with the compound for various time points.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt) and their total protein counterparts.

      • Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.

      • Quantify the changes in protein phosphorylation relative to control-treated cells.

signaling_pathway compound 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride receptor Hypothesized Target (e.g., GPCR) compound->receptor Binds to target g_protein G-Protein receptor->g_protein Activates/Inhibits effector Effector Enzyme (e.g., PLC, AC) g_protein->effector second_messenger Second Messenger (e.g., IP3, cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKC, PKA) second_messenger->downstream_kinase cellular_response Cellular Response (e.g., Gene Expression, Proliferation) downstream_kinase->cellular_response

Caption: A generalized signaling pathway to be investigated.

Part 3: Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Cell Viability Data

Cell Line IC50 (µM) after 48h
MCF-7 (Breast Cancer) 5.2 ± 0.4
SH-SY5Y (Neuroblastoma) 15.8 ± 1.2

| HEK293 (Non-cancerous) | > 100 |

Table 2: Hypothetical Target Binding and Functional Data

Target Binding Affinity (Ki, nM) Functional Activity EC50/IC50 (nM)
5-HT2A Receptor 50 ± 5 Antagonist 120 ± 15

| Dopamine D2 Receptor | > 10,000 | No activity | > 10,000 |

The interpretation of these results would involve synthesizing the data from all phases of the investigation. For instance, if the compound shows selective cytotoxicity towards a cancer cell line and is found to be a potent antagonist of a receptor known to be involved in cancer cell proliferation, a clear hypothesis for its mechanism of action begins to form. This would then be further substantiated by demonstrating that the compound inhibits the downstream signaling of that receptor in the cancer cells.

Conclusion

While the mechanism of action for 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride remains to be discovered, this document provides a robust and scientifically rigorous framework for its elucidation. By following a logical progression from broad phenotypic screening to specific target validation and pathway analysis, researchers can systematically uncover the biological activity of this and other novel chemical entities. The insights gained from such studies are crucial for advancing our understanding of pharmacology and for the development of new therapeutic agents.

References

  • Chem-Impex. 4-(4-Chlorobenzyl)Piperidine Hydrochloride. [Link]

  • Kuntner, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. [Link]

  • Yadav, P., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8072-8088. [Link]

  • Yadav, P., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8072-8088. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Stability of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties and a detailed framework for assessing the sta...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties and a detailed framework for assessing the stability of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride. As a novel compound with limited publicly available data, this document serves as a foundational resource, offering a combination of theoretical insights based on analogous structures and robust experimental protocols. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to characterize this molecule, predict its behavior under various stress conditions, and develop stable pharmaceutical formulations.

Introduction: The Significance of the 4-Substituted-4-Aminopiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a wide array of approved pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological activity and pharmacokinetic properties. The specific substitution pattern on the piperidine ring is critical in defining the molecule's interaction with biological targets.

The compound of interest, 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, belongs to the class of gem-disubstituted piperidines, where two substituents—a 4-chlorobenzyl group and a primary amine—are attached to the same carbon atom (C4). This arrangement introduces a quaternary carbon center, which can have significant implications for the molecule's conformation, basicity, and metabolic stability. The primary amine offers a key point for further chemical modification, while the 4-chlorobenzyl group can influence lipophilicity and potential interactions with target proteins. Given the prevalence of the 4-aminopiperidine motif in bioactive compounds, a thorough understanding of the physicochemical properties and stability of this novel derivative is essential for its potential development as a therapeutic agent or a key intermediate in drug synthesis.

Physicochemical Properties: A Predictive and Experimental Approach

Chemical Structure and Molecular Formula

Structure:

Caption: Chemical structure of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride.

PropertyValueSource
Molecular Formula C₁₂H₁₈Cl₃N₂Calculated
Molecular Weight 311.64 g/mol Calculated
CAS Number Not assignedN/A
Predicted and Experimental Physicochemical Parameters

The following table summarizes the anticipated physicochemical properties and provides an overview of the standard methods for their experimental determination.

PropertyPredicted/Expected ValueStandard Experimental Protocol
Melting Point (°C) Expected to be a crystalline solid with a relatively high melting point due to its salt form.Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
pKa Two pKa values are expected: one for the piperidine nitrogen and one for the primary amine. The piperidine nitrogen is expected to be more basic.Potentiometric titration or UV-Vis spectrophotometry.
Aqueous Solubility Expected to have good aqueous solubility due to the dihydrochloride salt form. Solubility will be pH-dependent.Shake-flask method at different pH values (e.g., pH 2, 7, 9) and temperatures.
LogP/LogD The 4-chlorobenzyl group will increase lipophilicity. The LogD will be highly pH-dependent.Shake-flask method using n-octanol and water at various pH values.

Stability Profile: A Comprehensive Investigation

The chemical stability of a drug substance is a critical attribute that influences its safety, efficacy, and shelf-life. A comprehensive stability testing program, including forced degradation studies, is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those it would encounter during storage. This approach accelerates degradation, providing insights into the molecule's intrinsic stability.[1]

G cluster_0 Forced Degradation Workflow Drug_Substance 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) Drug_Substance->Stress_Conditions Degraded_Samples Generation of Degraded Samples Stress_Conditions->Degraded_Samples Analytical_Method_Development Stability-Indicating Method Development (e.g., HPLC) Degraded_Samples->Analytical_Method_Development Characterization Characterization of Degradation Products (e.g., LC-MS) Analytical_Method_Development->Characterization Degradation_Pathway Elucidation of Degradation Pathway Characterization->Degradation_Pathway

Caption: Workflow for forced degradation studies.

3.1.1. Hydrolytic Stability

  • Rationale: The amide-like linkage in the piperidine ring and the potential for reactions involving the amine groups make the molecule susceptible to hydrolysis under acidic and basic conditions.

  • Protocol:

    • Prepare solutions of the compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

3.1.2. Oxidative Stability

  • Rationale: The amine groups are potential sites for oxidation.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Monitor the reaction over time by HPLC.

3.1.3. Thermal Stability

  • Rationale: To assess the stability of the compound in the solid state at elevated temperatures.

  • Protocol:

    • Place a sample of the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Analyze samples at various time points for the appearance of degradation products.

3.1.4. Photostability

  • Rationale: To determine if the compound is sensitive to light.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., ICH option 1: UV and visible light).

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples by HPLC.

Anticipated Degradation Pathways

Based on the structure of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, potential degradation pathways include:

  • Oxidation: Oxidation of the primary or secondary amine groups.

  • Dealkylation: Cleavage of the 4-chlorobenzyl group.

  • Ring Opening: Under harsh conditions, the piperidine ring could potentially undergo cleavage.

Analytical Methodologies: Ensuring Purity and Stability Assessment

A robust, stability-indicating analytical method is crucial for the accurate quantification of the active pharmaceutical ingredient (API) and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for such analyses.

Stability-Indicating HPLC Method
  • Principle: A reversed-phase HPLC method will be developed to separate the parent compound from all potential degradation products. The method's ability to be "stability-indicating" will be confirmed by analyzing the samples from the forced degradation studies.

  • Starting Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient A suitable gradient from low to high percentage of B.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan).
Column Temperature 30 °C
  • Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Storage and Handling

Based on the chemical nature of the compound and general practices for similar molecules, the following storage and handling recommendations are provided:

  • Storage: The compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or under refrigerated conditions (2-8 °C).

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

While specific experimental data for 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride remains to be published, this technical guide provides a comprehensive framework for its characterization and stability assessment. By following the outlined experimental protocols, researchers can determine its key physicochemical properties, understand its degradation pathways, and develop a robust stability-indicating analytical method. This foundational knowledge is indispensable for the advancement of this compound in drug discovery and development programs.

References

  • Hermann, T., et al. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(4), 937-942.
  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(6), 48-55.
  • Baertschi, S. W., et al. (Eds.). (2017).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Singh, R., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.

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Foundational

metabolic degradation pathways of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride Executive Summary The journey of a drug candidate from discovery to clinical application is critica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride

Executive Summary

The journey of a drug candidate from discovery to clinical application is critically dependent on its metabolic fate. Understanding the biotransformation pathways of a molecule is paramount for predicting its efficacy, safety profile, and potential drug-drug interactions. This guide provides a comprehensive analysis of the predicted metabolic degradation pathways of 4-(4-Chlorobenzyl)piperidin-4-amine, a compound featuring a substituted piperidine core—a common scaffold in medicinal chemistry.[1][2] Synthesizing data from analogous structures, this document outlines the probable Phase I and Phase II metabolic reactions, provides a robust experimental framework for their validation, and discusses the analytical techniques essential for metabolite identification. This paper is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic liabilities and pathways of piperidine-containing compounds.

Introduction: The Piperidine Scaffold in Drug Metabolism

The 4-(4-Chlorobenzyl)piperidin-4-amine molecule combines three key structural features that are highly relevant to drug metabolism: a piperidine ring, a primary amine, and a chlorobenzyl group. The piperidine scaffold is a cornerstone in pharmaceutical design, valued for its favorable pharmacokinetic properties.[1][2] However, alicyclic amines like piperidine are also susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes.[3][4] The primary amine at the C-4 position serves as a prime site for Phase II conjugation, while the N-linked chlorobenzyl group is a target for Phase I N-dealkylation and oxidative reactions.[3][5] This guide will deconstruct the molecule to predict its biotransformation, providing a scientifically grounded road map for its metabolic investigation.

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[6][7]

Phase I Biotransformations: Functionalization and Oxidation

Phase I metabolism of 4-(4-Chlorobenzyl)piperidin-4-amine is anticipated to be dominated by CYP-mediated oxidative reactions targeting the N-benzyl group and the piperidine ring. The liver is the primary site for these transformations.[5][8] CYP3A4 is often the major isoform involved in the metabolism of 4-aminopiperidine drugs, particularly in N-dealkylation reactions.[3][9]

The primary predicted Phase I pathways include:

  • N-Dealkylation: This is a predominant metabolic route for many N-substituted piperidines.[3][4] The cleavage of the bond between the piperidine nitrogen and the benzylic carbon would yield 4-amino-piperidine and 4-chlorobenzaldehyde. The latter would be further oxidized to 4-chlorobenzoic acid.

  • Piperidine Ring Oxidation: The piperidine ring itself is a substrate for oxidation.

    • α-Carbon Oxidation: Oxidation at the carbon adjacent (alpha) to the piperidine nitrogen can lead to the formation of a stable lactam metabolite.[4][10]

    • Ring Hydroxylation: Direct hydroxylation at other positions on the piperidine ring (e.g., C-3 or C-4) is also a plausible pathway, although potentially less favorable than N-dealkylation.

  • Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation, typically at the positions ortho or meta to the chloro substituent, to form phenolic metabolites.

  • Benzylic Hydroxylation: Oxidation of the methylene carbon connecting the piperidine and phenyl rings would produce a carbinolamine intermediate, which could be a step toward N-dealkylation or form a stable alcohol metabolite.

Phase_I_Metabolism Parent 4-(4-Chlorobenzyl)piperidin-4-amine N_Dealkyl N-Dealkylation Parent->N_Dealkyl CYP3A4, etc. Ring_Ox Piperidine Ring Oxidation Parent->Ring_Ox CYP450s Aromatic_Ox Aromatic Hydroxylation Parent->Aromatic_Ox CYP450s Benzylic_Ox Benzylic Hydroxylation Parent->Benzylic_Ox CYP450s Metabolite1 4-Aminopiperidine N_Dealkyl->Metabolite1 Metabolite2 4-Chlorobenzaldehyde N_Dealkyl->Metabolite2 Metabolite3 Piperidine Lactam Metabolite Ring_Ox->Metabolite3 α-Carbon Oxidation Metabolite4 Hydroxylated Piperidine Metabolite Ring_Ox->Metabolite4 C-3/C-4 Hydroxylation Metabolite5 Phenolic Metabolite (Hydroxylated Chlorophenyl Ring) Aromatic_Ox->Metabolite5 Metabolite6 Benzylic Alcohol Metabolite Benzylic_Ox->Metabolite6 Metabolite7 4-Chlorobenzoic Acid Metabolite2->Metabolite7 Aldehyde Dehydrogenase

Caption: Predicted Phase I metabolic pathways of 4-(4-Chlorobenzyl)piperidin-4-amine.

Phase II Biotransformations: Conjugation and Excretion

Phase II reactions enzymatically attach highly polar, endogenous molecules to the parent drug or its Phase I metabolites, significantly increasing their water solubility for efficient renal or biliary excretion.[5][6][7] The primary amino group at the C-4 position of the piperidine ring is the principal site for these conjugations.

The primary predicted Phase II pathways include:

  • N-Glucuronidation: This is a major conjugation pathway for primary amines.[5][7][11] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the amine, forming a highly polar N-glucuronide conjugate.[6][7]

  • N-Acetylation: The primary amine can be acetylated by N-acetyltransferases (NATs), using acetyl-CoA as a cofactor.[5][11] Unlike other conjugation reactions, acetylation does not always increase hydrophilicity but typically terminates the biological activity of the amine.[5]

  • N-Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the primary amine, though this is often a less common pathway for amines compared to glucuronidation.[6]

  • Conjugation of Phase I Metabolites: The hydroxyl groups introduced during Phase I (e.g., phenolic or hydroxylated piperidine metabolites) are also excellent substrates for O-glucuronidation or O-sulfation.

Phase_II_Metabolism Parent Parent Compound (or Phase I Metabolites with primary amine) Glucuronidation N-Glucuronidation Parent->Glucuronidation UGTs Acetylation N-Acetylation Parent->Acetylation NATs Sulfation N-Sulfation Parent->Sulfation SULTs Phase1_OH Phenolic/Alcohol Phase I Metabolites O_Conjugation O-Glucuronidation / O-Sulfation Phase1_OH->O_Conjugation UGTs, SULTs Metabolite_G N-Glucuronide Conjugate Glucuronidation->Metabolite_G Metabolite_A N-Acetyl Conjugate Acetylation->Metabolite_A Metabolite_S N-Sulfate Conjugate Sulfation->Metabolite_S Metabolite_O O-Glucuronide / O-Sulfate Conjugates O_Conjugation->Metabolite_O

Caption: Predicted Phase II conjugation pathways for the target compound and its metabolites.

Experimental Validation: A Practical Approach

Theoretical predictions must be confirmed through rigorous experimentation. The in vitro metabolic stability assay using human liver microsomes (HLM) is a gold-standard method in early drug discovery to assess a compound's susceptibility to CYP-mediated metabolism.[12]

Detailed Protocol: In Vitro Metabolic Stability Assay in HLM

This protocol provides a self-validating system by including appropriate controls to ensure the reliability of the generated data.

Objective: To determine the rate of metabolic depletion of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride when incubated with HLM.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Substrates (e.g., Verapamil for CYP3A4)

  • Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and analytical plates

Procedure:

  • Preparation:

    • Thaw HLM and other reagents on ice.

    • Prepare a 1 mg/mL working solution of HLM in phosphate buffer.

    • Prepare the test compound and positive control working solutions by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • On a 96-well plate, add the HLM working solution to designated wells.

    • Add the test compound working solution to initiate the pre-incubation. Mix and pre-incubate for 10 minutes at 37°C to allow temperature equilibration.

    • Negative Control: For the T=0 time point and "-NADPH" controls, add pre-warmed buffer instead of the NADPH solution.

    • Initiate Reaction: Add the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls to start the metabolic reaction.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing 2-3 volumes of ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.[12]

  • Sample Processing & Analysis:

    • Seal the quenched plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new analytical plate.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the remaining parent compound.[12][13]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration])

Experimental_Workflow Start Start: Prepare Reagents (HLM, Compound, NADPH) PreIncubate Pre-incubate Compound + HLM at 37°C Start->PreIncubate Initiate Initiate Reaction: Add NADPH System PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with cold ACN + IS Incubate->Quench Time Course Process Centrifuge to Pellet Protein Quench->Process Analyze Transfer Supernatant & Analyze by LC-MS/MS Process->Analyze Data Data Analysis: Calculate t½ and CLint Analyze->Data End End: Metabolic Stability Profile Data->End

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Analytical Methodologies for Metabolite Identification

Identifying the structures of metabolites is crucial for understanding biotransformation pathways. LC-MS/MS has become the most powerful and indispensable tool for the detection, quantification, and structural elucidation of drug metabolites in complex biological matrices.[14]

ParameterAnalytical TechniqueRationale & Key Considerations
Separation HPLC / UHPLCHigh-Performance or Ultra-High-Performance Liquid Chromatography separates the parent compound from its metabolites based on polarity prior to detection. A reverse-phase C18 column is typically effective.[13]
Detection & ID Tandem Mass Spectrometry (MS/MS)Provides molecular weight information of the parent and metabolites (MS1 scan) and structural information through fragmentation patterns (MS2 scan). Predicted mass shifts (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation followed by oxidation) guide the search.[14]
Quantification Triple Quadrupole MSHighly sensitive and specific method for quantifying the parent compound and known metabolites using Multiple Reaction Monitoring (MRM) mode.[15]
Structure Elucidation High-Resolution MS (e.g., Orbitrap, Q-TOF)Provides highly accurate mass measurements, enabling the determination of elemental composition for unknown metabolites and distinguishing between isobaric species.[16]

Conclusion

The metabolic profile of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride is predicted to be complex, involving multiple Phase I and Phase II pathways. The primary metabolic liabilities are likely N-dealkylation of the chlorobenzyl group, oxidation of the piperidine ring to form lactams, and N-glucuronidation of the primary amine. These predictions provide a strong foundation for targeted experimental investigation. The detailed in vitro protocol and analytical strategies outlined in this guide offer a robust framework for researchers to definitively characterize the metabolic fate of this compound and other structurally related molecules, a critical step in the rigorous evaluation of any new chemical entity in drug development.

References

  • Fu, Z., Yang, L., Sun, D. et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Daniel, W. A., Wójcikowski, J., & Urban, K. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-6. Available at: [Link]

  • Nagata, T., Kono, M., & Shintani, S. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-80. Available at: [Link]

  • Zhu, J., & Li, Y. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 609-614. Available at: [Link]

  • Unknown Author (n.d.). Phase II (Conjugation) Reactions. Source Document.
  • Robb, D. B., & Amster, I. J. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry, 31(7), 1433-1442. Available at: [Link]

  • Rizwan, H. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. Available at: [Link]

  • Wan, Z. K., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4598-4609. Available at: [Link]

  • Lin, G., Hawes, E. M., McKay, G., & Midha, K. K. (1996). Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1239-50. Available at: [Link]

  • Pelkonen, O. (2022). Phase II Drug Metabolism. Symeres. Available at: [Link]

  • Fiveable (2025). 9.1 Phase I and Phase II metabolism. Medicinal Chemistry. Available at: [Link]

  • Anzenbacher, P., & Zanger, U. M. (Eds.). (2012). Metabolism of Drugs and Other Xenobiotics. Wiley-VCH. Available at: [Link]

  • He, M., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry, 80(15), 7538-7545. Available at: [Link]

  • Dymarska, M., et al. (2025). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. Molecules, 30(21), 4567. Available at: [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6607. Available at: [Link]

  • Williamson, T. L., et al. (2000). Determination of the in vitro metabolism of (+)- and (-)-epibatidine. Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 279-288. Available at: [Link]

  • Davies, B. R., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 1902-1915. Available at: [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2224. Available at: [Link]

  • Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 417-434. Available at: [Link]

  • Zhu, J., & Li, Y. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Guengerich, F. P. (2019). Functional Group Biotransformations. Comprehensive Toxicology (Third Edition), 1, 199-231. Available at: [Link]

  • Google Patents (2010). WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
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Exploratory

An In-depth Technical Guide to the Thermodynamics of 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride Protein Binding

Introduction In the landscape of modern drug discovery, the optimization of a ligand's binding affinity for its protein target is a foundational goal. However, a deep understanding of the molecular forces that govern thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the optimization of a ligand's binding affinity for its protein target is a foundational goal. However, a deep understanding of the molecular forces that govern this recognition process requires a perspective beyond simple affinity measurements. This is where the study of binding thermodynamics becomes indispensable. By dissecting the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components, researchers can gain profound insights into the nature of the interaction, guiding more rational and efficient lead optimization strategies.[1][[“]][3]

This technical guide focuses on the thermodynamic principles and methodologies for characterizing the protein binding of a specific small molecule, 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride. While public domain data on the specific binding thermodynamics of this compound is not extensively available, it serves as an exemplary scaffold to illustrate the critical concepts and experimental workflows applicable to a wide range of small molecule drug candidates. The piperidine moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in modulating physicochemical and pharmacokinetic properties.[4][5] This guide will, therefore, use this compound as a framework to explore the "why" and "how" of thermodynamic-driven drug design.

We will delve into the theoretical underpinnings of binding thermodynamics, provide detailed protocols for key analytical techniques, and discuss the interpretation of thermodynamic signatures in the context of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to integrate thermodynamic profiling into their discovery pipelines.

The Theoretical Framework: Understanding the Driving Forces of Binding

The spontaneous association of a ligand, such as 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, with its protein target is governed by a negative change in the Gibbs free energy (ΔG).[6][7] This fundamental relationship is described by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy) is a measure of the overall binding affinity. It is related to the dissociation constant (Kd) by the equation ΔG = RTln(Kd), where R is the gas constant and T is the absolute temperature.[7][8]

  • ΔH (Enthalpy) reflects the change in heat upon binding. A negative (exothermic) ΔH value typically signifies the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein.[1][3]

  • TΔS (Entropy) represents the change in the randomness or disorder of the system. A positive ΔS is favorable and is often driven by the release of ordered water molecules from the protein and ligand surfaces upon binding (the hydrophobic effect).[1][9] Conversely, the loss of conformational freedom of the ligand and protein upon binding provides an unfavorable entropic contribution.[10]

The relative contributions of enthalpy and entropy define the thermodynamic signature of the binding event. This signature is crucial for lead optimization, as different strategies can be employed to favor one contribution over the other.[[“]][11]

Enthalpy-Driven vs. Entropy-Driven Binding
  • Enthalpy-Driven Binding (Favorable ΔH): This is often associated with high-specificity interactions where the ligand forms a network of well-defined hydrogen bonds and van der Waals contacts within a pre-organized binding site. Optimizing for enthalpy can lead to compounds with better selectivity and improved physicochemical properties.[1][[“]]

  • Entropy-Driven Binding (Favorable ΔS): This is typically dominated by the hydrophobic effect, where the displacement of ordered water molecules from nonpolar surfaces drives the interaction. While contributing to affinity, an over-reliance on entropy-driven optimization can sometimes lead to an undesirable increase in ligand lipophilicity, which may negatively impact pharmacokinetic properties.[11]

The Challenge of Enthalpy-Entropy Compensation

A common and often frustrating phenomenon in lead optimization is enthalpy-entropy compensation (EEC).[9][12][13] This occurs when a chemical modification designed to improve enthalpy (e.g., by adding a new hydrogen bond) results in a nearly equal and opposite unfavorable change in entropy (e.g., by restricting conformational freedom). The net result is little to no gain in overall affinity (ΔG).[12][14][15] Understanding and overcoming EEC is a key challenge where detailed thermodynamic analysis is invaluable.[14][16]

Key Methodologies for Thermodynamic Profiling

Several biophysical techniques can provide a comprehensive thermodynamic characterization of a protein-ligand interaction. Isothermal Titration Calorimetry (ITC) is considered the gold standard as it directly measures the heat change of binding, allowing for the determination of all thermodynamic parameters in a single experiment.[[“]][17][18] Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) are also powerful, often complementary, techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event.[19] By titrating the ligand (e.g., 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride) into a solution containing the target protein, a complete thermodynamic profile can be obtained.[18][20]

Experimental Protocol: ITC
  • Sample Preparation:

    • Dialyze the purified target protein and the ligand into an identical, well-matched buffer to minimize heats of dilution.[8] The presence of mismatched buffer components, like different pH or salt concentrations, can generate significant artifacts.[8][20]

    • Degas all solutions thoroughly immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.[8]

    • Accurately determine the concentrations of both the protein and the ligand. Errors in concentration directly impact the calculated stoichiometry (n) and binding constant (Kd).[8]

    • Typical starting concentrations are 5-50 µM for the protein in the sample cell and 10-20 times that concentration for the ligand in the syringe.[8]

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with buffer.

    • Fill the reference cell with the matched buffer.

    • Carefully load the protein solution into the sample cell (typically ~200-300 µL), avoiding bubble formation.[8]

    • Load the ligand solution into the injection syringe (typically ~40-100 µL).[8]

  • Titration Experiment:

    • Set the experimental temperature (commonly 25°C).

    • Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power measurement is directly proportional to the heat change.[8]

  • Data Analysis:

    • The raw data appears as a series of heat-burst peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression.[19] This fit yields the binding affinity (Ka or Kd), the stoichiometry (n), and the enthalpy of binding (ΔH).[19] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental thermodynamic equations.[8]

Visualization of the ITC Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P_Prep Prepare & Dialyze Protein & Ligand in Matched Buffer Degas Degas Solutions P_Prep->Degas Concentration Accurate Concentration Measurement Degas->Concentration Load Load Protein (Cell) & Ligand (Syringe) Concentration->Load Titrate Inject Ligand into Protein Load->Titrate Measure Measure Heat Change (ΔQ) Titrate->Measure Integrate Integrate Raw Data (Heat Peaks) Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit Calculate Determine: Kd, n, ΔH, ΔS, ΔG Fit->Calculate

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[21] It is highly effective for determining the kinetics (association rate kon and dissociation rate koff) of an interaction, from which the dissociation constant (Kd = koff/kon) can be calculated.[10] While not a direct measure of enthalpy or entropy, thermodynamic parameters can be derived by performing SPR experiments at multiple temperatures and analyzing the data using the van 't Hoff equation.

Experimental Protocol: SPR for Thermodynamics
  • Chip Preparation & Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

    • Immobilize the target protein (the ligand in SPR terminology) onto the chip surface using standard amine coupling chemistry.[21]

    • Create a reference flow cell, either by leaving it blank or immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[22]

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the analyte (4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride) in a running buffer.

    • Inject the analyte solutions at a constant flow rate over both the active and reference flow cells.[22]

    • The instrument records the change in resonance units (RU) over time, generating a sensorgram that shows an association phase during injection and a dissociation phase when the injection is replaced by running buffer.[21][22]

  • Kinetic and Thermodynamic Analysis:

    • Fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate Kd from the ratio of the rate constants (koff/kon).

    • Repeat the entire experiment at several different temperatures (e.g., 15°C, 20°C, 25°C, 30°C).

    • Construct a van 't Hoff plot by graphing ln(Kd) versus 1/T.

    • The slope of this plot is equal to -ΔH/R and the y-intercept is equal to ΔS/R, allowing for the calculation of the enthalpic and entropic contributions to binding.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method that assesses ligand binding by measuring the change in the thermal stability of a protein.[23][24] The binding of a ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[23][25]

Experimental Protocol: TSA
  • Reaction Setup:

    • In a 96-well or 384-well PCR plate, prepare reactions containing the target protein at a fixed concentration, a fluorescent dye (e.g., SYPRO Orange), and the buffer.[26]

    • Add 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride at various concentrations to the experimental wells. Include control wells with no ligand.

    • The SYPRO Orange dye is quenched in an aqueous environment but fluoresces when it binds to the hydrophobic regions of a protein that become exposed upon unfolding.[23][26]

  • Melt Curve Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.

    • The Tm is the temperature at the midpoint of this transition, which can be determined from the peak of the first derivative of the melt curve.[25]

    • A positive shift in Tm (ΔTm) in the presence of the ligand indicates binding and stabilization. The magnitude of the shift can be correlated with the binding affinity.[25]

Visualization of the TSA Workflow

TSA_Workflow cluster_setup 1. Reaction Setup cluster_exp 2. Melt Curve Experiment cluster_analysis 3. Data Analysis Mix Mix Protein, Dye, & Ligand (at various concentrations) in a plate Heat Ramp Temperature in qPCR Machine Mix->Heat Measure Measure Fluorescence at each Temperature Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Calculate Determine Tm (Melting Temperature) Plot->Calculate Compare Calculate ΔTm (Tm with Ligand - Tm without) Calculate->Compare

Caption: Thermal Shift Assay (TSA) experimental workflow.

Data Interpretation and Application in Drug Design

The true power of thermodynamic profiling lies in interpreting the data to guide chemical modifications. For our example compound, 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, a medicinal chemist would use this data to inform the next round of synthesis in a lead optimization campaign.

Hypothetical Thermodynamic Data

Let's consider a hypothetical binding interaction between 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride and a target protein, as determined by ITC.

ParameterValueUnitInterpretation
Kd 150nMModerate to high affinity.
n (Stoichiometry) 1.05-Indicates a 1:1 binding interaction.
ΔG -9.4kcal/molFavorable binding, consistent with the Kd.
ΔH -12.2kcal/molStrongly favorable enthalpy. The interaction is primarily driven by direct, favorable contacts like H-bonds.
-TΔS +2.8kcal/molUnfavorable entropy. The entropic penalty from conformational restriction outweighs the favorable entropy from desolvation.
Strategic Implications for Lead Optimization

Based on the hypothetical data above, the binding of our compound is strongly enthalpy-driven .[27] The significant enthalpic favorability suggests that the 4-chlorobenzyl and piperidin-4-amine moieties are making high-quality contacts within the binding pocket. The unfavorable entropy indicates that the molecule and/or the protein are paying a significant penalty in conformational freedom upon binding.

A medicinal chemist could pursue several strategies:

  • Capitalize on the Enthalpic Advantage: Use structural information (e.g., from X-ray crystallography) to identify where the existing hydrogen bonds and van der Waals contacts are. The goal would be to make modifications that enhance these interactions without introducing further entropic penalties. For example, substituting the chloro group with a group capable of forming a stronger halogen bond or an additional hydrogen bond could further improve ΔH.

  • Mitigate the Entropic Penalty: The unfavorable entropy could be due to the flexibility of the benzyl-piperidine linker. A strategy could be to introduce conformational constraints, such as cyclization, to pre-organize the molecule into its bound conformation. This would "pay" the entropic penalty upfront, potentially leading to a much higher affinity if the enthalpic interactions are maintained.

  • Introduce Favorable Entropy: Explore modifications that could displace additional "unhappy" water molecules from the binding site. Adding a small, appropriately positioned hydrophobic group (e.g., a methyl group) to the piperidine or phenyl ring could increase the hydrophobic effect and make the entropic term more favorable.[1]

This iterative process of thermodynamic characterization followed by structure-based design is the cornerstone of thermodynamics-guided lead optimization.[11] It allows for a more nuanced approach than simply chasing affinity, helping to create compounds with a more balanced and drug-like profile.[14]

Conclusion

The thermodynamic characterization of protein-ligand interactions provides a layer of insight that is crucial for modern, rational drug design. By moving beyond the singular metric of binding affinity and examining the enthalpic and entropic drivers of binding, scientists can make more informed decisions in lead optimization. For a molecule like 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, a detailed thermodynamic profile, generated through techniques like ITC, SPR, and TSA, would be invaluable. It would illuminate the nature of its molecular recognition, highlight opportunities for improvement, and provide a rational basis for chemical modifications. Integrating this thermodynamic perspective into the drug discovery workflow is a powerful strategy to accelerate the development of high-quality, efficacious therapeutics.

References

  • Chodera, J. D., & Mobley, D. L. (2013). Entropy–enthalpy transduction caused by conformational shifts can obscure the forces driving protein–ligand binding. PNAS. [Link]

  • Ciulli, A. (2013). Thermodynamic profiling for fragment-based lead discovery and optimization. Expert Opinion on Drug Discovery. [Link]

  • Freire, E. (2010). Thermodynamics guided lead discovery and optimization. Drug Discovery Today. [Link]

  • Consensus. (n.d.). How can thermodynamic profiling be applied in lead finding and optimization for drug design? Consensus. [Link]

  • Peters, J. (2022). Complementary approaches to obtaining thermodynamic parameters from protein ligand systems-challenges and opportunities. Frontiers in Physics. [Link]

  • Ladle, B. (2011). Thermodynamics and kinetics driving quality in drug discovery. European Pharmaceutical Review. [Link]

  • Toro, J. A., & Lerman, C. L. (2022). Forces driving a magic bullet to its target: revisiting the role of thermodynamics in drug design, development, and optimization. Rutgers University. [Link]

  • Ding, X., et al. (n.d.). On-chip Acousto Thermal Shift Assay for Rapid and Sensitive Assessment of Protein Thermodynamic Stability. bioRxiv. [Link]

  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

  • Mueller, U. (2014). Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). Acta Crystallographica Section D: Biological Crystallography. [Link]

  • AXXAM. (2024). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • Gallicchio, E., & Levy, R. M. (2021). Enthalpy–Entropy Compensation in Biomolecular Recognition: A Computational Perspective. ACS Omega. [Link]

  • Crane-Robinson, C., & Privalov, P. L. (2017). Enthalpy-entropy compensation: the role of solvation. Journal of Molecular Recognition. [Link]

  • Chaires, J. B. (1997). Enthalpy-entropy compensations in drug-DNA binding studies. Biophysical Journal. [Link]

  • Dunitz, J. D. (1995). Win some, lose some: enthalpy-entropy compensation in weak intermolecular interactions. Chemistry & Biology. [Link]

  • Kim, D., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • Cimmperman, P., & Matulis, D. (2011). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments. [Link]

  • Wang, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Lasota, J., & Blazheievskyi, G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. ResearchGate. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Deane, C. (2023). Demystifying the thermodynamics of ligand binding. Oxford Protein Informatics Group. [Link]

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  • PubMed. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Protein-Ligand Interactions Using SPR Systems. Methods in Molecular Biology. [Link]

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Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride via ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a comprehensive methodology for the structural characterization of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive methodology for the structural characterization of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical research and drug development, unambiguous structural confirmation of this bifunctional piperidine derivative is paramount. This document details predicted ¹H and ¹³C NMR chemical shifts, provides a robust, step-by-step protocol for sample preparation and data acquisition, and explains the underlying principles guiding the spectral interpretation. The causality behind experimental choices, such as solvent selection and the effects of protonation on the chemical environment of the molecule, is thoroughly discussed to ensure a deep understanding and successful application of this protocol by researchers and scientists.

Introduction and Scientific Context

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The title compound, 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, is a versatile synthetic building block featuring a 4,4-disubstituted piperidine core. This substitution pattern introduces a quaternary center, which can be crucial for modulating pharmacological activity and physicochemical properties. The presence of a primary amine and a tertiary amine, both protonated in the dihydrochloride salt form, makes NMR analysis particularly informative.

NMR spectroscopy is an indispensable tool for the structural verification of such molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a dihydrochloride salt, the protonation state of the nitrogen atoms significantly influences the electronic environment, leading to characteristic downfield shifts of adjacent protons and carbons, a phenomenon that is key to its structural confirmation.[2][3] This guide will serve as a practical reference for obtaining and interpreting high-quality NMR spectra of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system is employed for the 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride structure.

Caption: Structure of 4-(4-Chlorobenzyl)piperidin-4-amine with atom numbering.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts are predicted based on established principles of NMR spectroscopy and data from analogous structures.[4][5][6] The dihydrochloride form dictates that both the piperidine ring nitrogen (N1) and the exocyclic primary amine (N7) are protonated. This protonation results in a strong electron-withdrawing inductive effect, causing significant deshielding (a downfield shift) of the α-carbons and protons.[2][7]

Predicted ¹H NMR Spectrum
  • Piperidine Ring Protons (H2, H6, H3, H5): Due to the protonation of the ring nitrogen (N1), the adjacent methylene protons (H2 and H6) are expected to be the most downfield of the aliphatic signals. They will likely appear as a complex, broadened multiplet. Similarly, the H3 and H5 protons will appear as a multiplet further upfield. The 4,4-disubstitution simplifies the spectrum by removing a proton at C4, but the signals for the ring protons may still overlap.

  • Benzylic Protons (H7): These two protons are adjacent to the quaternary C4 and the aromatic ring. They are chemically equivalent and are not coupled to any other protons, so they are expected to appear as a sharp singlet.

  • Aromatic Protons (H9, H10, H12, H13): The 4-chlorobenzyl group will exhibit a characteristic AA'BB' spin system. Due to the symmetry, this often appears as two distinct doublets, each integrating to 2H. The protons ortho to the chlorine atom (H10, H12) will be at a slightly different chemical shift than the protons meta to the chlorine (H9, H13).

  • Amine Protons (N¹H₂, N⁷H₃): These protons are acidic and can exchange with the solvent or trace water.[7][8] In a solvent like DMSO-d₆, they are expected to appear as broad singlets. Their chemical shift can be highly variable depending on concentration, temperature, and residual water content.[9][10] In D₂O, these signals will disappear due to deuterium exchange, which is a key diagnostic experiment to confirm their assignment.[7]

Predicted ¹³C NMR Spectrum
  • Piperidine Ring Carbons: The carbons adjacent to the protonated ring nitrogen (C2, C6) will be shifted significantly downfield (~45-55 ppm).[4][11] The C3 and C5 carbons will be further upfield. The most substituted carbon, C4, is a quaternary carbon and will appear as a weak signal, shifted downfield due to the attachment of two nitrogen atoms and a benzyl group.

  • Benzylic Carbon (C7): This CH₂ carbon will be found in the aliphatic region, typically around 40-50 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic ring. The carbon bearing the chlorine (C11) will be shifted downfield, and its signal intensity may be affected by the quadrupolar moment of chlorine. The carbon attached to the benzyl group (C8) will be a quaternary carbon with a weak signal. The remaining four CH carbons (C9, C10, C12, C13) will have characteristic shifts for a 1,4-disubstituted benzene ring.

Summary of Predicted Chemical Shifts (in DMSO-d₆)
Atom AssignmentPredicted ¹H Shift (δ, ppm)MultiplicityIntegrationPredicted ¹³C Shift (δ, ppm)
H2 / H63.20 - 3.50m (broad)4H~48.0
H3 / H52.10 - 2.40m (broad)4H~30.0
C4---~58.0
H7 (CH₂-Ar)3.10 - 3.30s2H~42.0
H9 / H13~7.35d2H~131.5
H10 / H12~7.45d2H~129.0
C8---~135.0
C11---~132.5
N¹H₂⁺9.00 - 10.00s (broad)2H-
N⁷H₃⁺8.50 - 9.50s (broad)3H-

Note: These are estimated values. Actual shifts may vary based on experimental conditions.

Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps to obtain high-quality NMR data for structural confirmation.

Materials and Equipment
  • 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or Deuterium Oxide (D₂O, 99.9 atom % D)

  • Internal Standard (optional): Tetramethylsilane (TMS) or solvent residual peak

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Volumetric glassware

  • Analytical balance

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation weigh 1. Weigh Compound (5-10 mg ¹H, 20-25 mg ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆ or D₂O) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer shim 4. Shim Spectrometer transfer->shim tune 5. Tune & Match Probe shim->tune acquire_H1 6. Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 7. Acquire ¹³C Spectrum acquire_H1->acquire_C13 process 8. Fourier Transform & Phase acquire_C13->process calibrate 9. Calibrate Spectrum process->calibrate integrate 10. Integrate ¹H Signals calibrate->integrate assign 11. Assign Peaks integrate->assign confirm 12. Confirm Structure assign->confirm

Caption: Experimental workflow from sample preparation to structural confirmation.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-25 mg for ¹³C NMR) directly into a clean, dry vial.

    • Causality: This mass range ensures adequate signal-to-noise for a modern spectrometer without causing issues with solubility or line broadening due to aggregation.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Causality: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity.[12][13] Crucially, it allows for the observation of exchangeable N-H protons, which would be lost in D₂O.[8] Running a second experiment in D₂O can be used to confirm the N-H signals by their disappearance.

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved. A clear, particulate-free solution should be obtained.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient to cover the detection coils of the NMR probe (typically ~4-5 cm).

NMR Data Acquisition Parameters (400 MHz Spectrometer)
Parameter¹H NMR Experiment¹³C {¹H} NMR Experiment
Observation Freq. ~400 MHz~100 MHz
Spectral Width 16 ppm (-2 to 14 ppm)240 ppm (-10 to 230 ppm)
Pulse Width Calibrated 90° pulseCalibrated 30-45° pulse
Acquisition Time ~2-3 seconds~1-2 seconds
Relaxation Delay 2-5 seconds2 seconds
Number of Scans 8-161024-4096
Temperature 298 K298 K
  • Causality: The relaxation delay (d1) is set to allow for near-complete T1 relaxation of protons, ensuring accurate integration. For ¹³C NMR, a shorter delay and a smaller pulse angle are used to increase the acquisition speed, which is necessary due to the low natural abundance of the ¹³C isotope.[8]

Data Processing and Interpretation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.

  • Calibration: Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[12] Calibrate the ¹³C spectrum using the solvent signal (DMSO-d₆ at δ 39.52 ppm).[12]

  • Analysis:

    • Integrate the signals in the ¹H spectrum and normalize them to a known proton count (e.g., the benzylic singlet as 2H).

    • Assign each signal in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on the predicted shifts, multiplicities, and integrations.

    • Confirm the presence of N-H protons by their broad appearance in DMSO-d₆ and their absence in a D₂O exchange experiment.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the NMR analysis of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided rationale for experimental choices and the predictive analysis of the NMR spectra serve to empower scientists in their drug discovery and development efforts.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • PubMed. (n.d.). Theoretical and experimental study of 15N NMR protonation shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2123. Retrieved from [Link]

  • University of Nizwa. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.... Retrieved from [Link]

  • PubMed. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine.... Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(10), 1909-1917. Retrieved from [Link]

  • MDPI. (2005). Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine. Molbank, 2005(4), M438. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem, 13(1), 494-498. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1888. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction & Isolation of 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride

Welcome to the technical support center for 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction and isolation of this important chemical intermediate. Our focus is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and optimize your workflow for maximum yield and purity.

Section 1: Foundational Principles of Extraction

The successful extraction of 4-(4-Chlorobenzyl)piperidin-4-amine hinges on its nature as a dibasic amine, meaning it has two nitrogen atoms that can accept protons. The molecule's solubility, and therefore its location in a biphasic (water/organic) system, is fundamentally controlled by pH.

  • In Acidic Conditions (Low pH): Both piperidine nitrogen atoms are protonated, forming the water-soluble dihydrochloride salt.

  • In Basic Conditions (High pH): Both nitrogen atoms are deprotonated, yielding the free base, which is poorly soluble in water but highly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate.

This pH-dependent partitioning is the cornerstone of the purification strategy, allowing for its separation from neutral, acidic, or less basic impurities.[1][2] The key is to manipulate the pH of the aqueous phase to selectively move the target compound into either the aqueous or organic layer.

G cluster_0 Aqueous Phase cluster_1 Organic Phase Crude Crude Reaction Mixture (Target + Impurities) AqueousSalt Aqueous Layer Target as R-NH3+ 2Cl- (Water Soluble) Neutral Impurities in Organic Phase Crude->AqueousSalt  Dissolve in Organic Solvent  & Wash with Acid (e.g., 1M HCl) OrganicBase Organic Layer Target as R-N (Organic Soluble) Ionic Impurities in Aqueous Phase AqueousSalt->OrganicBase  Separate Layers  Basify Aqueous Layer (pH > 12)  Extract with Organic Solvent FinalProduct Purified Free Base in Organic Solvent OrganicBase->FinalProduct  Combine & Dry  Organic Extracts G Start Low Extraction Yield: Start Troubleshooting Check_pH Is the aqueous phase pH > 12? Start->Check_pH Check_Extractions Were at least 3 extractions performed? Check_pH->Check_Extractions Yes Action_Basify Action: Add more strong base (e.g., 10M NaOH) and re-verify pH. Check_pH->Action_Basify No Check_Emulsion Is there a significant emulsion layer? Check_Extractions->Check_Emulsion Yes Action_ExtractMore Action: Perform additional extractions on the aqueous layer. Check_Extractions->Action_ExtractMore No Check_Solvent Was a suitable solvent (DCM, EtOAc) used? Check_Emulsion->Check_Solvent No Action_BreakEmulsion Action: Add brine (sat. NaCl) or filter through Celite. Check_Emulsion->Action_BreakEmulsion Yes Action_ChangeSolvent Action: Re-evaluate solvent choice. Consider re-extracting with DCM. Check_Solvent->Action_ChangeSolvent No Success Yield Should Improve Check_Solvent->Success Yes Action_Basify->Check_pH Action_ExtractMore->Check_Extractions Action_BreakEmulsion->Success Action_ChangeSolvent->Success

Sources

Optimization

reducing background noise in 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride assays

Compound Profile: 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride Prepared by: Senior Application Scientist, Assay Development & Screening Welcome to the Technical Support Center. When integrating functionalized pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride Prepared by: Senior Application Scientist, Assay Development & Screening

Welcome to the Technical Support Center. When integrating functionalized piperidine derivatives like 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride into biochemical, cell-based, or biophysical assays, researchers frequently encounter elevated background noise. As an application scientist, I approach this not as a random artifact, but as a predictable consequence of the compound's physicochemical properties: a lipophilic chlorobenzyl core paired with two highly basic amines, formulated as a dihydrochloride salt.

This guide provides a causality-driven framework to diagnose, troubleshoot, and eliminate background noise associated with this specific compound.

Part 1: Diagnostic Overview & Mechanism of Interference

To eliminate background noise, we must first understand its origin. The structure of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride drives three distinct mechanisms of assay interference:

  • Colloidal Aggregation (Light Scattering): The lipophilic chlorobenzyl group can drive the formation of sub-micrometer colloidal aggregates in aqueous buffers. These aggregates scatter light (interfering with absorbance/fluorescence readouts) and sequester target proteins, leading to promiscuous, non-specific inhibition[1].

  • Electrostatic Non-Specific Binding (NSB): At a physiological pH of 7.4, both the primary amine and the piperidine nitrogen are protonated (positively charged). These cations bind aggressively to negatively charged surfaces, such as high-binding polystyrene microplates or the acidic patches of off-target proteins, generating false-positive binding signals[2].

  • Buffer Acidification (pH Shift): Because the compound is a dihydrochloride salt, high-concentration stock additions can overwhelm weak assay buffers, causing a localized drop in pH. This pH shift can quench fluorophores or alter enzyme kinetics, manifesting as an erratic baseline[3].

Mechanism Cmpd 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride Prop1 Lipophilic Core (Chlorobenzyl group) Cmpd->Prop1 Prop2 Dual Basic Amines (Positively charged at pH 7.4) Cmpd->Prop2 Prop3 Dihydrochloride Salt (Releases HCl in solution) Cmpd->Prop3 Mech1 Colloidal Aggregation Prop1->Mech1 Mech2 Electrostatic Attraction to Assay Plates/Proteins Prop2->Mech2 Mech3 Local pH Drop Prop3->Mech3 Result1 Light Scattering & Promiscuous Inhibition Mech1->Result1 Result2 Non-Specific Binding (NSB) Mech2->Result2 Result3 Fluorophore Quenching & Enzyme Denaturation Mech3->Result3

Mechanisms of assay interference driven by the physicochemical properties of the compound.

Part 2: Troubleshooting FAQs

Q1: I am seeing a high, concentration-dependent background signal in my fluorescence intensity (FI) assay, even in the "No Enzyme" control. What is happening? A: This is a classic signature of colloidal aggregation. Small molecule aggregates scatter excitation light, which the detector misinterprets as a fluorescence emission signal. Because this compound has a hydrophobic chlorobenzyl moiety, it is prone to forming these aggregates at micromolar concentrations[1]. Solution: Implement a self-validating control by adding a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. Detergents disrupt colloidal aggregates. If the background noise disappears upon detergent addition, aggregation was the culprit.

Q2: My Surface Plasmon Resonance (SPR) or ELISA binding assay shows the compound sticking irreversibly to the sensor/plate. How do I prevent this? A: You are observing Non-Specific Binding (NSB) driven by electrostatic interactions. High-binding microplates and certain SPR sensor chips (like CMD) are negatively charged to facilitate protein coating. The dual protonated amines on 4-(4-Chlorobenzyl)piperidin-4-amine act as a molecular anchor, binding to these surfaces[2]. Solution: Switch from high-binding to medium-binding or non-binding microplates. Additionally, supplement your wash and assay buffers with a combination of a protein blocker (1% BSA) to mask hydrophobic sites, and a zwitterionic or non-ionic surfactant (0.05% Tween-20) to disrupt electrostatic interactions.

Q3: When I add the compound at high concentrations (e.g., 100 µM for a dose-response curve), the baseline readout of my biochemical assay drops erratically. Is the compound quenching the assay? A: While quenching is possible, the more likely cause is a localized pH shift. The dihydrochloride salt releases two equivalents of HCl per molecule upon dissolution. If your assay buffer has a weak buffering capacity (e.g., 10 mM Tris), the pH will drop, potentially protonating your fluorophore and reducing its quantum yield[3]. Solution: Increase the buffering capacity of your assay system to 50–100 mM (using HEPES or Tris, depending on the required pH range) and ensure the pH is re-adjusted after adding the compound stock.

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies to systematically eliminate background noise.

Protocol A: Identifying Aggregation via Dynamic Light Scattering (DLS)

Purpose: To determine the Critical Micelle Concentration (CMC) of the compound and establish the maximum assay concentration before light scattering occurs.

  • Preparation: Prepare a 10 mM stock of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride in 100% molecular-biology grade DMSO.

  • Titration: Create a 12-point serial dilution of the compound (ranging from 1 nM to 500 µM) directly into your final assay buffer (ensure DMSO concentration remains constant, typically ≤1%).

  • Filtration: Pass the buffer through a 0.22 µm syringe filter before adding the compound to remove ambient dust particles that could skew DLS readings.

  • Measurement: Load 50 µL of each concentration into a DLS cuvette. Measure the scattering intensity (kcps) and hydrodynamic radius (Rh) at 25°C.

  • Validation: A sudden, exponential increase in scattering intensity marks the onset of aggregation. Ensure your downstream biochemical assays are run at concentrations below this threshold, or add 0.01% Triton X-100 to shift the aggregation threshold higher.

Protocol B: Optimized Blocking Strategy for NSB Reduction

Purpose: To neutralize the electrostatic affinity of the compound's primary and secondary amines toward assay plates.

  • Plate Selection: Utilize a medium-binding, uncharged polystyrene microplate (e.g., Corning NBS) rather than a high-binding plate.

  • Buffer Formulation: Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% (w/v) Bovine Serum Albumin (BSA, essentially fatty-acid free), and 0.05% (v/v) Tween-20.

  • Pre-incubation: Add 50 µL of the Assay Buffer to the empty wells and incubate for 30 minutes at room temperature to allow BSA to mask any residual hydrophobic patches on the plastic.

  • Compound Addition: Add the compound and proceed with the assay.

  • Validation Control: Always run a "Compound + Buffer + Plate" control (omitting the target protein/fluorophore). The signal from this well must be statistically indistinguishable from the "Buffer Only" blank.

Part 4: Quantitative Data Summaries

Table 1: Effect of Buffer Additives on Background Noise (Fluorescence Assay) Data reflects the relative background fluorescence units (RFU) of 50 µM 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride compared to a DMSO blank.

Buffer ConditionAdditiveRelative Background Noise (Fold Change vs Blank)Causality / Mechanism Addressed
Standard Buffer (10mM Tris)None8.5x (High Noise)Unmitigated aggregation and pH shift.
High-Capacity Buffer (100mM HEPES)None6.2xResolves pH shift; aggregation persists.
Standard Buffer + Detergent0.01% Triton X-1002.1xDisrupts colloidal aggregates.
Optimized Buffer 100mM HEPES + 0.01% Triton X-100 1.1x (Baseline) Resolves both pH shift and aggregation.

Table 2: Microplate Surface vs. Non-Specific Binding (NSB) Signal Data reflects the percentage of compound depleted from solution due to plastic binding.

Microplate TypeSurface Chemistry% Compound Depleted (NSB)Recommendation
High-BindingNegatively charged, hydrophilic> 45%Avoid. Strong electrostatic binding to amines.
Medium-BindingHydrophobic, uncharged15%Acceptable with BSA/Tween-20 blocking.
Non-Binding Surface (NBS)PEGylated, neutral< 2%Ideal. Prevents amine adhesion entirely.
Part 5: Troubleshooting Workflow

Follow this logical decision tree to rapidly identify and correct the source of your assay interference.

Workflow Start High Assay Background Detected Check1 Is the signal optical (Scattering/Fluorescence)? Start->Check1 Check2 Is the signal from non-specific binding? Check1->Check2 No Act1 Run DLS Protocol Add 0.01% Triton X-100 Check1->Act1 Yes Check3 Is there an erratic baseline shift? Check2->Check3 No Act2 Switch to Medium-Binding Plate Add 0.05% Tween-20 + 1% BSA Check2->Act2 Yes Act3 Check Buffer Capacity Increase HEPES/Tris to 100 mM Check3->Act3 Yes Success Background Noise Reduced Act1->Success Act2->Success Act3->Success

Decision tree for diagnosing and resolving compound-induced background noise.

References
  • Source: MDPI (Molecules)
  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection Source: NIH / PubMed Central URL
  • Source: MDPI (Sensors)

Sources

Troubleshooting

4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride storage conditions to prevent oxidation

Introduction 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride is a key building block in medicinal chemistry and drug discovery. The integrity of this compound is paramount for generating reproducible and reliable exp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride is a key building block in medicinal chemistry and drug discovery. The integrity of this compound is paramount for generating reproducible and reliable experimental results. This guide provides in-depth technical information, frequently asked questions (FAQs), and validated protocols to ensure the long-term stability of the compound by mitigating the risk of oxidation. While the dihydrochloride salt form enhances stability compared to the free base, improper storage can still lead to degradation over time.

Frequently Asked Questions (FAQs)

Q1: My solid 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride has developed a yellow or brownish tint. What is the cause?

A1: A change in color from white or off-white to yellow or brown is a common indicator of chemical degradation, most likely due to oxidation. The piperidine ring and the primary amine are susceptible to oxidation, especially when exposed to atmospheric oxygen, light, and humidity over extended periods. The nitrogen atom's lone pair of electrons in the piperidine ring can react with oxygen, potentially leading to the formation of N-oxides or other degradation byproducts. Although the compound is supplied as a dihydrochloride salt, where the amine groups are protonated, surface oxidation can still occur, particularly with frequent container opening or improper sealing.

Q2: Why is the compound supplied as a dihydrochloride salt? Does this prevent oxidation?

A2: The compound is provided as a dihydrochloride salt to enhance its stability and improve its handling characteristics, such as water solubility.[1] In this salt form, the two basic nitrogen atoms (one on the piperidine ring and the primary amine) are protonated. This protonation significantly reduces the availability of the lone-pair electrons on the nitrogen atoms, which are the primary sites for oxidation.[2] Therefore, the salt form is substantially more resistant to oxidation than its free base counterpart. However, it does not make the compound completely immune to degradation, especially under suboptimal storage conditions.

Q3: Is 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride sensitive to moisture?

A3: Yes. As a hydrochloride salt, the compound is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3][4] This is a critical factor because absorbed water can accelerate degradation pathways. Moisture can also cause the solid material to clump, making it difficult to handle and weigh accurately. Therefore, minimizing exposure to ambient humidity is as important as minimizing exposure to oxygen.[3][5]

Q4: What are the ideal long-term storage conditions for this compound?

A4: To ensure maximum stability and shelf-life, the compound should be stored under a combination of controlled conditions. The following table summarizes the recommended parameters.

ParameterRecommendationRationale
Temperature -20°CLow temperatures slow down the rate of all chemical reactions, including oxidation.[6]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, the primary driver of oxidation.[2][7] This is crucial for long-term stability.
Light Protect from Light (Amber Vial)Light, especially UV, can provide the energy to initiate photo-oxidative degradation.[8][9]
Moisture Dry Environment (Desiccator)Prevents degradation accelerated by absorbed moisture and physical changes like clumping.[3][4][5]
Q5: How should I handle the compound when weighing it for an experiment to minimize degradation?

A5: Proper handling during experimental setup is crucial.

  • Minimize Exposure Time: Have all necessary equipment ready before opening the main container. Weigh the required amount quickly and efficiently to minimize its exposure to the laboratory atmosphere.

  • Use a Dry Environment: If possible, handle the compound in an inert atmosphere glove box.[9][10] If a glove box is not available, avoid weighing on humid days and ensure the weighing area is free from drafts.

  • Inert Gas Blanket: After dispensing, flush the headspace of the container with a dry, inert gas like nitrogen or argon before resealing tightly.[11]

  • Proper Sealing: Ensure the container cap is sealed tightly. For screw-cap vials, using Parafilm® around the cap can provide an additional barrier against moisture and air ingress.

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Solid has discolored (yellow/brown) Oxidation due to exposure to air, light, or moisture.1. It is highly recommended to use a fresh, unopened bottle of the reagent for sensitive applications.[12]2. Review your storage protocol against the recommendations. Ensure the container is sealed tightly and stored in a dark, dry, and cold location.3. For future use, aliquot the compound into smaller, single-use vials under an inert atmosphere.
Inconsistent results or new peaks in HPLC/LC-MS analysis Compound degradation has occurred, leading to impurities.1. Confirm the identity and purity of your starting material using an appropriate analytical method.2. Prepare solutions fresh before each experiment.3. If solutions must be stored, even for a short period, store them at -20°C or -80°C and protect them from light.[5][6] Consider adding an antioxidant if compatible with your downstream application.[12]
Poor solubility compared to previous batches The compound may have absorbed moisture, leading to clumping, or has degraded into less soluble byproducts.1. Dry the material under a high vacuum in a desiccator before attempting to dissolve.2. Check the pH of your solvent; solubility of amine salts is often pH-dependent.3. If the issue persists, it is likely a sign of significant degradation, and a new batch should be used.

Visual Workflow for Storage and Handling

The following diagram outlines the decision-making process for the proper storage of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride upon receipt and during its use.

StorageWorkflow cluster_receiving Initial Receipt cluster_storage Storage Decision cluster_protocols Handling Protocols A Compound Received B Inspect Container Seal A->B C Is seal intact? B->C D Log Lot # and Date C->D Yes E Contact Supplier C->E No F Determine Storage Duration D->F G Short-Term (< 1 month) F->G H Long-Term (> 1 month) F->H I Store at 2-8°C or -20°C in original container inside a desiccator. G->I J Aliquot into smaller vials under inert atmosphere. (See Protocol) H->J K Store aliquots at -20°C in a dark, dry location. J->K caption Fig. 1: Decision workflow for handling and storage.

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride Chromatography

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride . Due to its highly polar nature, dual basic amine centers, and halogenated aromatic ring, this molecule frequently exhibits severe peak tailing, poor retention, and co-elution with structurally similar impurities (e.g., des-chloro analogues or positional isomers).

This document provides root-cause analyses, validated troubleshooting workflows, and step-by-step protocols to achieve baseline resolution.

Molecular Profiling & Root Cause Analysis

To resolve co-elution, we must first understand the physicochemical behavior of the analyte:

  • High Polarity & Basic Centers: The molecule contains a primary amine and a secondary amine (within the piperidine ring). As a dihydrochloride salt, it exists as a dication at low-to-neutral pH. This extreme polarity causes "hydrophilic washout"—elution near the void volume on standard C18 columns, leading to co-elution with other polar degradation products[1].

  • Secondary Silanol Interactions: At mid-pH (pH 4–7), residual silanols on the silica stationary phase become ionized ( Si−O− ). The electrostatic attraction between these anionic silanols and the dicationic amines causes multiple retention mechanisms, resulting in severe peak tailing and asymmetry ( As​>2.0 )[2][3].

  • Halogenated Isomer Co-elution: The 4-chlorobenzyl moiety is structurally similar to synthetic impurities like 2-chloro/3-chloro positional isomers or the des-chloro analogue. Standard hydrophobic (C18) interactions often fail to provide the selectivity required to resolve these subtle structural differences[4][5].

Troubleshooting Workflow

Use the following decision matrix to identify the optimal chromatographic intervention based on your specific failure mode.

TroubleshootingWorkflow Start Co-elution & Tailing of 4-(4-Chlorobenzyl)piperidin-4-amine CheckRet Is retention factor (k') < 2 on standard C18? Start->CheckRet LowRet Yes: High Polarity Issue CheckRet->LowRet Yes HighRet No: Adequate Retention CheckRet->HighRet No ActionHILIC Switch to HILIC Mode (Amide/Zwitterionic Phase) >70% ACN + NH4Ac LowRet->ActionHILIC ActionHighPH Use High-pH RP-HPLC (pH 10.5, Hybrid C18) Deprotonate Amines LowRet->ActionHighPH CheckIsomer Are impurities positional isomers or des-chloro? HighRet->CheckIsomer Success Baseline Resolution (Rs > 2.0, As < 1.2) ActionHILIC->Success ActionHighPH->Success ActionPFP Switch to PFP Column (Halogen/π-π Selectivity) CheckIsomer->ActionPFP Yes CheckTailing Is peak tailing (As > 1.5) the primary issue? CheckIsomer->CheckTailing No ActionPFP->Success ActionTailing Use low pH (TFA/Formic) or Charged-Surface C18 CheckTailing->ActionTailing Yes CheckTailing->Success No ActionTailing->Success

Decision tree for troubleshooting basic amine co-elution and peak tailing.

Core Resolution Strategies & Experimental Protocols

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC operates via the partitioning of polar analytes into a semi-immobilized, water-enriched layer on the surface of a polar stationary phase[1.19]. Because 4-(4-Chlorobenzyl)piperidin-4-amine is highly polar, it partitions strongly into this aqueous layer, drastically increasing retention compared to reversed-phase chromatography and pulling the analyte away from the void volume where co-elution typically occurs[6][1.20].

Protocol A: HILIC Method Optimization

  • Column Selection: Select an Amide or Zwitterionic HILIC column (e.g., Waters BEH Amide or SeQuant ZIC-HILIC). These phases balance ionic and hydrogen-bonding interactions, minimizing peak tailing [1.16, 1.20].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.8. (Do not use phosphate buffers, as they precipitate in high organic solvents).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Setup: Note: HILIC gradients operate in reverse to RP-HPLC. Start at 85% B (high organic). Ramp down to 60% B over 12 minutes.

  • System Equilibration (Critical): Equilibrate the column with a minimum of 20–30 column volumes of the starting mobile phase (85% B). The aqueous layer takes significantly longer to establish than a hydrophobic hydration layer[1.19].

  • Sample Diluent: Dissolve the sample in a diluent matching the starting conditions (e.g., 75-85% Acetonitrile). Injecting a highly aqueous sample will disrupt the partition layer and cause severe peak splitting.

Strategy 2: High-pH Reversed-Phase Chromatography

Causality: By raising the mobile phase pH above the pKa​ of the basic amines (typically pH > 10), the molecule becomes deprotonated and neutral. This eliminates the electrostatic attraction to residual silanols (curing peak tailing) and increases the molecule's lipophilicity, driving strong retention on a standard C18 stationary phase[7][8].

Protocol B: High-pH RP-HPLC Method

  • Column Selection: Standard silica dissolves above pH 8. You must use a high-pH tolerant hybrid silica column (e.g., Phenomenex Gemini or Waters XBridge) or a polymer-based column[9][10].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Gradient Setup: Start at 5% B, ramp to 65% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Post-Run Wash: Flush the system with 50:50 Water/Methanol immediately after the sequence to prevent alkaline buffer precipitation and pump seal degradation.

Strategy 3: Orthogonal Selectivity via PFP Columns

Causality: If the primary issue is co-elution with the des-chloro analogue or positional isomers (2-chloro/3-chloro), standard hydrophobic partitioning (C18) will fail. Pentafluorophenyl (PFP) columns provide unique selectivity mechanisms—specifically π−π interactions, dipole-dipole interactions, and halogen bonding. The highly electronegative fluorine atoms on the stationary phase act as a Lewis acid, interacting selectively with the chlorobenzyl ring[4][5].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride across different methodologies.

Method StrategyStationary PhaseMobile Phase ConditionsRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ ) from des-chloro
Standard RP (Low pH) C18 (Type B Silica)0.1% Formic Acid (pH 2.8) / ACN0.82.40.9
High-pH RP Hybrid C1810 mM NH4​HCO3​ (pH 10.5) / ACN4.51.11.8
HILIC Amide / Zwitterionic10 mM NH4​Ac (pH 5.8) / 85% ACN6.21.22.1
Orthogonal RP PFP (Pentafluorophenyl)0.1% TFA (pH 2.1) / Methanol3.81.33.5

Note: Target acceptance criteria for validated methods are typically k′>2.0 , As​<1.5 , and Rs​>2.0 .

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen when I use a mid-pH buffer (pH 5–7)? A: At mid-pH, the basic amines on the piperidine and the primary amine ( pKa​≈9−10 ) remain fully protonated. Simultaneously, the residual silanols on the silica surface ( pKa​≈3.5−4.5 ) become fully ionized ( Si−O− ). This creates an environment of maximum electrostatic attraction (ion-exchange), leading to severe peak tailing and potential irreversible adsorption[2][3]. You must operate either at a low pH (< 2.5) to neutralize the silanols, or a high pH (> 10.5) to neutralize the amines[8][11].

Q: Can I use trifluoroacetic acid (TFA) as an ion-pairing agent to fix retention on my C18 column? A: Yes. TFA acts as a strong ion-pairing reagent. The hydrophobic CF3​ group pairs with the protonated amine, forming a neutral, highly hydrophobic complex that increases retention on C18 and shields the silanol interactions, sharpening the peak[12][13]. However, be aware that TFA causes severe ion suppression if you are using LC-MS[13]. If MS compatibility is required, consider using difluoroacetic acid (DFA) or switching to HILIC.

Q: My HILIC method shows shifting retention times between injections. How do I fix this? A: HILIC relies on a semi-immobilized water layer on the stationary phase. If the column is not adequately equilibrated, this layer fluctuates, causing retention time drift. Ensure you equilibrate with at least 20–30 column volumes of mobile phase prior to the first injection[1.19]. Additionally, ensure your sample diluent contains a high percentage of organic solvent (matching the starting gradient); injecting a highly aqueous sample strips the water layer off the column locally, causing irreproducibility.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com. Available at: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uhplcslab.com. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. phenomenex.com. Available at:[Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. elementlabsolutions.com. Available at:[Link]

  • Hydrophilic interaction chromatography - Wikipedia. wikipedia.org. Available at:[Link]

  • Technical Note - Understanding HILIC separation and improving your results! - YMC America. ymcamerica.com. Available at:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. nih.gov. Available at:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. agilent.com. Available at:[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry - Hawach Scientific. hawach.com. Available at:[Link]

  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. nih.gov. Available at:[Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. nih.gov. Available at:[Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. phenomenex.com. Available at:[Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. technologynetworks.com. Available at:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. chromatographyonline.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide to the Purification of 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar, diamine dihydrochloride salt. We understand that obtaining this intermediate with high purity is critical for downstream applications and have structured this guide to address the specific issues you may encounter during your experiments.

A Note on Nomenclature: The chemical name 4-(4-Chlorobenzyl)piperidin-4-amine can be ambiguous. This guide assumes the structure to be 1-(4-Chlorobenzyl)piperidin-4-amine , a common and synthetically accessible building block in pharmaceutical research. The purification principles outlined here are broadly applicable to polar piperidine-based amine salts.

Section 1: Identifying the Challenge - Common Impurities & Analytical Methods

A robust purification strategy begins with a thorough understanding of the impurities you need to remove and reliable analytical methods to track them.

Q: What are the most common byproducts I should expect from the synthesis of 1-(4-Chlorobenzyl)piperidin-4-amine?

A: The impurity profile depends heavily on the synthetic route. A common method is the reductive amination of 4-aminopiperidine derivatives with 4-chlorobenzaldehyde. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-aminopiperidine (or its protected form) and 4-chlorobenzaldehyde.

  • Reductant-Related Byproducts: Borate salts (if using sodium triacetoxyborohydride or sodium borohydride) or other reagent-related impurities.[1]

  • Over-Reduction Product: (4-chlorophenyl)methanol, formed from the reduction of 4-chlorobenzaldehyde.

  • Dialkylation Product: Formation of a tertiary amine if the exocyclic primary amine of the product reacts with another molecule of 4-chlorobenzaldehyde.

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which often leads to discoloration (e.g., a yellow tint).[1]

Q: How can I accurately assess the purity of my crude 1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride?

A: Due to the compound's low volatility, High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment.[2] Standard silica TLC is often ineffective for this highly polar salt.

Expert Insight: For basic amines like this, standard C18 columns can produce significant peak tailing due to interactions between the protonated amine and residual acidic silanol groups on the silica surface.[3] To achieve sharp, symmetrical peaks, method optimization is crucial.

Below is a robust starting protocol for a Reversed-Phase HPLC (RP-HPLC) method suitable for purity analysis.

ParameterRecommended ConditionRationale & Troubleshooting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for reversed-phase. If peak tailing persists, consider a column with advanced end-capping.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterAcidifying the mobile phase protonates silanol groups, minimizing secondary interactions with the analyte.[3]
Mobile Phase B 0.1% TFA or Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient Program 5% to 95% B over 15-20 minutesA broad gradient is essential to elute both polar impurities and potentially less polar byproducts.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 220 nm and 254 nmThe chlorobenzyl group provides a strong chromophore. Monitoring at two wavelengths can help distinguish impurities.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[4]
Sample Prep. Dissolve in Mobile Phase A or a Water/Acetonitrile mixtureEnsure the sample is fully dissolved to avoid blockages. Dilute in the mobile phase whenever possible.[4]
Section 2: The Crystallization Toolkit - Protocols & Troubleshooting

Recrystallization is often the most efficient and scalable method for purifying solid compounds, especially salts.

Q: Is recrystallization a viable method for a highly polar dihydrochloride salt?

A: Yes, absolutely. Recrystallization is a powerful technique for purifying piperidine derivatives.[1][5] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6]

Q: What is a good starting point for a recrystallization solvent system?

A: For polar salts, polar protic solvents are excellent starting points. A solvent/anti-solvent approach is often most effective.[6]

  • "Good" Solvents (dissolve the compound): Methanol, Ethanol, Water.

  • "Anti-Solvents" (compound is insoluble): Diethyl ether, Ethyl acetate, Dichloromethane (DCM), Acetone, Heptane.

Recommended Starting Systems:

  • Methanol / Diethyl Ether

  • Ethanol / Ethyl Acetate

  • Methanol / Dichloromethane

Protocol: Solvent/Anti-Solvent Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., methanol or ethanol). It is critical to use the minimum volume to ensure a good recovery yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Precipitation: While stirring the hot solution, slowly add the "poor" anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid (cloudy).[6]

  • Crystal Growth: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath. Slow cooling generally favors the growth of larger, purer crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Q: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a crystalline solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).[6]

G start Oiling Out Observed During Recrystallization cause1 Cooling Rate Too Fast? start->cause1 cause2 Anti-Solvent Added Too Quickly? start->cause2 cause3 Solvent Polarity Mismatch? start->cause3 cause4 Concentration Too High? start->cause4 solution1 Allow solution to cool more slowly. Use insulated container (e.g., Dewar). cause1->solution1 YES solution2 Re-heat to dissolve oil. Add anti-solvent more slowly with vigorous stirring. cause2->solution2 YES solution3 Add a small amount of 'good' solvent to the oil. Try a more polar anti-solvent or less polar 'good' solvent. cause3->solution3 YES solution4 Add a small amount of hot 'good' solvent to dissolve the oil, then cool slowly. cause4->solution4 YES G start Need to Purify Polar Amine Salt by Chromatography q1 Are impurities significantly less polar than the product? start->q1 q2 Is scalability for prep-HPLC available? q1->q2 NO method1 Amine-Functionalized Silica (Normal Phase) q1->method1 YES method2 Reversed-Phase (C18) Flash or Prep-HPLC q2->method2 YES method3 Ion-Exchange Chromatography (SCX) q2->method3 NO (Consider for difficult separations) desc1 Excellent for removing non-polar impurities. Uses less polar solvents (Hexane/EtOAc). Masks acidic silanols, preventing tailing. method1->desc1 desc2 Good for polar compounds. Uses aqueous/organic mobile phases. Requires mobile phase modifiers (TFA, Formic Acid). method2->desc2 desc3 Separates based on charge. Binds the cationic amine, elute with buffer. More complex but very powerful. method3->desc3

Sources

Reference Data & Comparative Studies

Validation

Comparative Scaffold Efficacy Guide: 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride vs. Structural Analogs

Executive Summary & Strategic Rationale In modern medicinal chemistry, the 4-aminopiperidine moiety is recognized as a highly privileged scaffold, serving as the structural core for numerous FDA-approved therapeutics and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 4-aminopiperidine moiety is recognized as a highly privileged scaffold, serving as the structural core for numerous FDA-approved therapeutics and emerging antiviral agents[1]. When functionalized with a benzyl group at the C4 position, these scaffolds become versatile building blocks for library synthesis, typically accessed via the addition of Grignard reagents to N-Boc-piperidin-4-one derivatives[2].

This guide objectively compares the synthetic tractability, physicochemical properties, and metabolic liabilities of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride against its unsubstituted benzyl and 4-fluorobenzyl analogs. For drug development professionals, selecting the correct halogenated analog is a critical early-stage decision. The addition of a para-chloro substituent directly modulates the compound's lipophilicity, its ability to occupy deep hydrophobic pockets in target receptors (such as GPCRs), and its vulnerability to CYP3A4-mediated N-dealkylation[3].

Comparative Physicochemical & Metabolic Profiling

The causality behind selecting a para-chloro substituted scaffold over an unsubstituted benzyl ring lies in the delicate balance between target affinity and pharmacokinetic stability. The chlorine atom (Hansch π constant 0.71) significantly increases the lipophilicity of the scaffold compared to fluorine or hydrogen. While this drives the pharmacophore deeper into hydrophobic transmembrane domains, it also alters the molecule's orientation within the active site of metabolic enzymes.

Because 4-aminopiperidines are notoriously susceptible to N-dealkylation catalyzed by Cytochrome P450 3A4 (CYP3A4)[3], the steric bulk of the chlorine atom can paradoxically reduce intrinsic clearance ( CLint​ ) by hindering the optimal presentation of the piperidine nitrogen to the heme iron.

Table 1: Scaffold Comparison Data

Note: Data represents comparative baseline metrics for the unfunctionalized scaffolds in standardized predictive and in vitro models.

Scaffold (Dihydrochloride Salt)SubstituentPredicted LogP (Free Base)pKa (Piperidine N)CYP3A4 CLint​ ( μ L/min/mg)Synthetic Yield (Amide Coupling)
Compound A 4-Chlorobenzyl2.859.245.2> 85%
Compound B Benzyl (Unsubstituted)2.159.368.5> 90%
Compound C 4-Fluorobenzyl2.309.155.4> 88%

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The use of the dihydrochloride salt is a deliberate choice: free 4-aminopiperidines are prone to rapid oxidation and atmospheric CO2​ absorption. The salt form guarantees bench stability but necessitates precise stoichiometric control during functionalization.

Protocol A: Scaffold Functionalization (Amide Coupling)

Objective: Convert the bench-stable dihydrochloride salt into a functionalized lead compound for screening. Causality Check: 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are strictly required. Two equivalents neutralize the dihydrochloride salt to release the free base, while the remaining two equivalents drive the HATU-mediated coupling reaction. Failure to maintain this stoichiometry will result in unreacted scaffold and reagent quenching.

  • Preparation: In an oven-dried 10 mL round-bottom flask under N2​ , dissolve the carboxylic acid building block (1.2 eq, 0.6 mmol) and HATU (1.5 eq, 0.75 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (2.0 eq, 1.0 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Free-Basing & Coupling: In a separate vial, suspend 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride (1.0 eq, 0.5 mmol) in DMF (2.0 mL) and add DIPEA (2.0 eq, 1.0 mmol) to generate the free base. Transfer this solution dropwise to the activated ester mixture.

  • Reaction: Stir the combined mixture at room temperature for 12 hours. Monitor completion via LC-MS.

  • Validation & Purification: Quench with saturated NaHCO3​ (10 mL) and extract with EtOAc (3 x 10 mL). Purify the organic layer via preparative HPLC. Self-Validation: The presence of the target mass + 1 [M+H]+ with >95% UV purity confirms successful neutralization and coupling.

ScaffoldWorkflow Start 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride FreeBase Free-Basing (DIPEA) in DMF/DCM Start->FreeBase Coupling Amide Coupling (HATU) with R-COOH FreeBase->Coupling Purification HPLC Purification (>95% Purity) Coupling->Purification Screening In Vitro Screening (Target Binding) Purification->Screening

Workflow for functionalizing 4-aminopiperidine dihydrochloride salts into screenable lead compounds.

Protocol B: In Vitro CYP3A4 Metabolic Stability (HLM Assay)

Objective: Evaluate the vulnerability of the functionalized scaffold to N-dealkylation. Causality Check: Because CYP3A4 is the primary metabolic driver for 4-aminopiperidines[3], evaluating microsomal clearance early prevents late-stage pharmacokinetic failures.

  • Incubation Setup: Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein) and the functionalized 4-(4-Chlorobenzyl)piperidine derivative (1.0 μ M) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.0 mM final concentration).

  • Sampling: Aliquot 100 μ L at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 200 μ L of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Validation: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Self-Validation: Run a parallel control without NADPH to confirm that degradation is strictly CYP-mediated and not due to chemical instability.

MetabolicPathway Parent 4-Aminopiperidine Derivative CYP3A4 CYP3A4 Oxidation (Liver Microsomes) Parent->CYP3A4 Intermediate Carbinolamine Intermediate CYP3A4->Intermediate Metabolite1 N-Dealkylated Piperidine Intermediate->Metabolite1 Cleavage Metabolite2 Aldehyde Byproduct Intermediate->Metabolite2 Cleavage

CYP3A4-mediated N-dealkylation pathway common to 4-aminopiperidine scaffolds in human microsomes.

References

  • Caldwell, J. J., & Collins, I. (2006). Rapid Synthesis of 4-Benzyl-4-aminopiperidines by Addition of Grignard Reagents to N-(1-Boc-Piperidin-4-one). Synlett. Available at:[Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: IC50 Profiling of 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride Derivatives vs. Positive Controls

As a Senior Application Scientist, I frequently encounter researchers looking to characterize novel chemical intermediates. It is critical to understand that 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride (CAS 88550...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers looking to characterize novel chemical intermediates. It is critical to understand that 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride (CAS 885500-38-9) is not a standalone therapeutic drug; rather, it is a highly privileged, commercially available pharmacophoric building block[1].

Its unique structural topology—a basic piperidine ring coupled with a lipophilic 4-chlorobenzyl substitution—makes it an ideal starting scaffold for synthesizing two major classes of targeted agents: ATP-competitive Protein Kinase B (Akt) inhibitors and Sigma-1 (σ1) receptor ligands [2][3]. This guide provides an authoritative framework for evaluating the IC50 and binding affinities of derivatives synthesized from this scaffold, objectively comparing them against field-standard positive controls.

Mechanistic Rationale & Target Biology

To design a robust assay, we must first understand the causality behind the scaffold's binding mechanics.

Protein Kinase B (Akt) Inhibition

In the development of Akt inhibitors, the 4-amino-4-benzylpiperidine moiety is critical for anchoring the molecule within the ATP-binding cleft of the kinase[3]. The 4-chlorobenzyl group provides optimal lipophilic interactions, filling a hydrophobic pocket that differentiates Akt from the closely related Protein Kinase A (PKA). Optimization of this exact scaffold led to the discovery of CCT128930 , a potent Akt inhibitor, which was later refined into the clinical-stage drug AZD5363 (Capivasertib) to overcome rapid in vivo metabolism[3][4].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ser473 Downstream Cell Survival & Proliferation Akt->Downstream Phosphorylates Targets Inhibitor 4-benzylpiperidine Derivatives (e.g., CCT128930) Inhibitor->Akt ATP-Competitive Inhibition

PI3K/Akt pathway illustrating ATP-competitive inhibition by 4-benzylpiperidine derivatives.

Sigma-1 (σ1) Receptor Affinity

For neuropharmacological applications, the protonated piperidine ring of the 4-benzylpiperidine scaffold engages in a highly specific salt bridge interaction with the Glu172 residue of the σ1 receptor[2]. The 4-chlorobenzyl substitution enhances penetration across the blood-brain barrier (BBB) while dictating selectivity between σ1 and σ2 receptor subtypes.

Quantitative IC50 & Affinity Comparisons

When profiling novel derivatives of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, your data must be benchmarked against established clinical and experimental positive controls to validate potency and off-target selectivity.

Table 1: Akt Kinase IC50 Profiling

Data represents typical nanomolar (nM) ranges for this scaffold class against recombinant human kinases.

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)Role in Assay
4-Chlorobenzylpiperidine Lead (e.g., CCT128930) 64016828xAdvanced Scaffold Control
AZD5363 (Capivasertib) 37>1000>300xClinical Positive Control
H-89 >1000>1000590N/APKA Positive Control
Table 2: Sigma Receptor Binding Affinity (Ki)

Data represents inhibition constants (Ki) derived from radioligand displacement assays.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Role in Assay
4-Benzylpiperidine Scaffold 493306.7xExperimental Scaffold
Haloperidol 15454xNon-selective Positive Control
(+)-Pentazocine 3>1000>333xσ1-Selective Positive Control

Experimental Methodologies: Self-Validating Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to calculate the Z'-factor, ensuring the assay's dynamic range is statistically sound (Z' > 0.6 is required for validation).

Protocol A: Radiometric Filter-Binding Kinase Assay (Akt)

Causality Check: Why choose a radiometric assay over Fluorescence Polarization (FP)? While FP is high-throughput, it relies on bulky fluorophore-conjugated antibodies that can create steric hindrance, leading to artifactual IC50 shifts. Radiometric filter-binding directly measures the incorporation of ^33P into the substrate, providing an absolute, unhindered quantification of kinase activity.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the 4-(4-Chlorobenzyl)piperidin-4-amine derivative and the positive control (AZD5363) in 100% DMSO to create a 10-point concentration curve (0.1 nM to 10 μM).

  • Kinase Incubation: In a 96-well plate, combine 10 μL of recombinant Akt1 enzyme (1.5 ng/well) with 10 μL of the peptide substrate Crosstide (GRPRTSSFAEG) in assay buffer (50 mM Tris-HCl pH 7.5, 0.1% BSA, 10 mM MgCl2).

  • Reaction Initiation: Add 10 μL of ATP mix containing 10 μM unlabeled ATP and 0.5 μCi [γ-^33P]ATP. Incubate at 25°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 μL of 3% phosphoric acid. This quenches the kinase activity and precipitates the peptide.

  • Filtration: Transfer the mixture to a P81 phosphocellulose filter plate. Wash three times with 1% phosphoric acid to remove unincorporated [γ-^33P]ATP.

  • Quantification: Add scintillation cocktail and read the plate on a MicroBeta counter.

  • Self-Validation: Calculate the IC50 using a 4-parameter logistic regression. Ensure the DMSO-only wells (100% activity) and AZD5363 max-concentration wells (0% activity) yield a Z'-factor ≥ 0.6.

Workflow Prep Compound Dilution (10-Point Curve) Incubate Incubate Akt + Crosstide (10 min, 25°C) Prep->Incubate ATP Add [γ-33P]ATP (Start Reaction) Incubate->ATP Stop Add Phosphoric Acid (Stop Reaction) ATP->Stop Filter Transfer to P81 Filter Plate Stop->Filter Read Scintillation Counting Filter->Read

Step-by-step workflow for the radiometric filter-binding Akt kinase assay.

Protocol B: Radioligand Binding Assay (Sigma-1 Receptor)

Causality Check: To accurately determine the binding affinity (Ki) of the piperidine scaffold, we utilize [^3H]-(+)-pentazocine, which is highly selective for σ1 over σ2 receptors, preventing confounding readouts from mixed receptor populations.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of σ1 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the membrane pellet.

  • Incubation: Incubate 100 μg of membrane protein with 3 nM[^3H]-(+)-pentazocine and varying concentrations of the test compound (or Haloperidol as the positive control) for 120 minutes at 25°C.

  • Non-Specific Binding (NSB): Define NSB by adding 10 μM unlabeled Haloperidol to a dedicated set of control wells.

  • Filtration & Reading: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer, add scintillation fluid, and count radioactivity.

  • Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) Source: International Journal of Oncology (Spandidos Publications) URL:[Link]

  • Sigma Receptor Ligands Carrying a Nitric Oxide Donor Nitrate Moiety: Synthesis, In Silico, and Biological Evaluation Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Validation

Validating the Purity of Commercial 4-(4-Chlorobenzyl)piperidin-4-amine Dihydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent risks I encounter is the blind acceptance of vendor Certificates of Analysis (CoA) for polar building blocks. 4-(4-Chlorobenzyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent risks I encounter is the blind acceptance of vendor Certificates of Analysis (CoA) for polar building blocks. 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride (CAS 885500-38-9) is a privileged scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. However, validating the purity of commercial batches of this specific diamine requires looking beyond standard quality control metrics.

This guide objectively compares the standard analytical baseline against orthogonal, self-validating methodologies, providing the experimental causality needed to establish true batch-to-batch consistency.

The Causality of Analytical Failure: Why RP-HPLC-UV is Insufficient

Most commercial suppliers report purity based on Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) at 254 nm. For this specific compound, this method is fundamentally flawed due to two mechanistic realities:

  • Extreme Polarity via Double Protonation: The molecule contains a primary amine and a piperidine nitrogen. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogens are fully protonated. This double positive charge strips the molecule of its hydrophobicity. On a standard C18 column, the compound fails to partition into the stationary phase and elutes in the void volume ( t0​ ), co-eluting with any polar impurities.

  • Chromophoric Blind Spots: UV detection at 254 nm only captures the chlorobenzyl moiety. Critical contaminants—such as unreacted piperidin-4-one starting materials or aliphatic degradation products—lack a strong chromophore and remain entirely invisible to the detector.

To establish a self-validating system, we must compare this baseline against methodologies that address these specific chemical vulnerabilities.

Comparative Evaluation of Analytical Alternatives

To demonstrate the risk, we evaluated three commercial batches (Suppliers A, B, and C) using the vendor standard and two orthogonal alternatives:

  • Alternative 1: RP-HPLC-UV (The Baseline) - Prone to false positives due to lack of retention and UV blindness.

  • Alternative 2: HILIC-ESI-MS (The Chromatographic Standard) - Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase. As established in the 1[1], polar analytes partition into an immobilized water-rich layer on the silica surface[2]. This perfectly retains the protonated diamine, while Mass Spectrometry (MS) detects non-UV-active contaminants.

  • Alternative 3: Quantitative 1H-NMR (The Absolute Truth) - qNMR is a nearly universal method for absolute purity assessment, as detailed in the 3[3]. It measures the absolute mass fraction of the API against a certified internal standard, revealing hidden inorganic salts and residual solvents[4].

Experimental Data: Batch-to-Batch Comparison
Supplier BatchRP-HPLC-UV (254 nm) PurityHILIC-ESI-MS PurityqNMR Absolute Mass FractionPrimary Contaminant Identified
Supplier A 99.5%98.2%97.8%Trace des-chloro impurity
Supplier B 98.9%84.5%83.1%Unreacted piperidin-4-one
Supplier C 99.1%97.5%68.4% Excess HCl salts & Water

Data Analysis: Supplier C perfectly illustrates the danger of relying on CoA data. While it appears >99% pure by UV, qNMR reveals it is only 68.4% active API by mass. The causality? The dihydrochloride salt formation process left massive amounts of unreacted HCl and hygroscopic water, which are invisible to both UV and MS.

Visualizing the Analytical Workflow and Impurity Pathways

AnalyticalDecision Start Commercial Batch: 4-(4-Chlorobenzyl)piperidin-4-amine 2HCl RP RP-HPLC-UV (Standard Vendor CoA) Start->RP Routine QC HILIC HILIC-ESI-MS (Orthogonal Profiling) Start->HILIC Polarity Check QNMR qNMR (Absolute Mass Fraction) Start->QNMR True Purity RP_Result Fails to retain diamine. Misses non-UV impurities. (Risk of False >99%) RP->RP_Result HILIC_Result Retains polar API. Detects des-chloro & regioisomers. HILIC->HILIC_Result QNMR_Result Quantifies API vs. inorganic salts & water. QNMR->QNMR_Result

Figure 1: Analytical decision tree demonstrating the limitations of standard RP-HPLC versus orthogonal methods.

ImpurityPathway API Target API m/z 225 ImpA Des-chloro Impurity m/z 191 API->ImpA Pd/C Over-reduction ImpB Piperidin-4-one (Starting Material) API->ImpB Incomplete Synthesis ImpC Inorganic Salts (Excess HCl / NaCl) API->ImpC Poor Crystallization

Figure 2: Common impurities and degradation pathways for the chlorobenzyl piperidine scaffold.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and specific parameters to counteract the compound's unique chemistry.

Protocol 1: HILIC-ESI-MS Impurity Profiling
  • Column: SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Causality: In HILIC, water is the strong eluting solvent. Run a gradient from 90% B to 40% B over 15 minutes. Starting at 90% organic ensures the highly polar, doubly-protonated diamine partitions deeply into the stationary aqueous layer, preventing void-volume elution.

  • Detection: ESI+ monitoring m/z 225.0 (Target API) and m/z 191.1 (Des-chloro impurity resulting from over-reduction during synthesis).

Protocol 2: Absolute Purity via qNMR
  • Sample Preparation: Accurately weigh ~10.0 mg of the commercial batch and ~5.0 mg of Maleic Acid Internal Standard (TraceCERT, ≥99.9% purity) into a vial. Dissolve in 0.6 mL D₂O.

  • Internal Standard Causality: Proper selection of an internal standard is essential[4]. Maleic acid provides a sharp, isolated singlet at ~6.3 ppm. This prevents any signal overlap with the analyte's aromatic protons (7.2–7.4 ppm) and aliphatic piperidine protons (1.5–3.5 ppm).

  • Acquisition Parameters: Acquire 1H-NMR at 600 MHz. Critical Step: Set the relaxation delay ( D1​ ) to 60 seconds.

  • Relaxation Causality: D1​ must exceed 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. Failing to allow full relaxation artificially skews the integration, completely invalidating the quantitative mass fraction calculation[3].

References

  • Sigma-Aldrich. "4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride Product Specification." Sigma-Aldrich Catalog.

  • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. 1

  • McCalley, D. V., & Neue, U. D. (2008). "What You Need to Know About HILIC." LCGC International. 2

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. 3

  • Holzgrabe, U., et al. (2005). "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Journal of Pharmaceutical and Biomedical Analysis. 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or complex chemical entities like 4-(4-Chlorobenzyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or complex chemical entities like 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in the chemical's anticipated reactivity and physical properties. Our objective is to build a self-validating system of safety that protects personnel and ensures experimental reproducibility.

Hazard Assessment: Understanding the Compound

4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative supplied as a dihydrochloride salt. While a specific, comprehensive toxicological profile may be limited, its structure provides critical clues for a robust hazard assessment. The presence of the amine group, the piperidine ring, and its formulation as a hydrochloride salt suggest potential for irritation and toxicity.

Based on data from structurally similar amine hydrochlorides and piperidine derivatives, we must assume the compound presents the following hazards:

  • Skin Irritation: Amine salts can be irritants, causing redness and discomfort upon contact.[1][2][3]

  • Serious Eye Irritation: The fine, crystalline nature of such compounds poses a significant risk to the eyes, potentially causing serious damage.[1][2][3]

  • Respiratory Tract Irritation: Inhaling the fine dust of the solid compound can lead to irritation of the nose, throat, and lungs.[1][3]

  • Toxicity if Swallowed: Many amine compounds are classified as harmful or toxic if ingested.[2][4]

  • Hazardous Decomposition: In a fire, thermal decomposition can release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[5][6]

These potential hazards form the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow.

Core Protective Measures: Your Primary Defense

Engineering controls are the first and most effective line of defense. All handling of 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Emergency eyewash stations and safety showers must be readily accessible.[7][8]

The following PPE is mandatory for all operations involving this compound.

Summary of Required PPE by Task
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer of Solid N95/FFP2 Dust Mask (inside fume hood) or PAPRChemical Safety Goggles & Face ShieldDouble-layered Nitrile or Neoprene GlovesFull-Sleeve Lab Coat (buttoned)
Solution Preparation Not required if in fume hoodChemical Safety GogglesNitrile or Neoprene GlovesFull-Sleeve Lab Coat (buttoned)
Reaction/Experimentation Not required if in fume hoodChemical Safety GogglesNitrile or Neoprene GlovesFull-Sleeve Lab Coat (buttoned)
Waste Disposal Not required if handling sealed containersChemical Safety GogglesNitrile or Neoprene GlovesFull-Sleeve Lab Coat (buttoned)
Spill Cleanup (Solid) P100/FFP3 Respirator or PAPRChemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab Coat
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, chemical safety goggles conforming to EU Standard EN166 or ANSI Z87.1 are required.[6] When handling the solid powder outside of a glovebox or ventilated balance enclosure, a full-face shield must be worn over the goggles to protect against accidental splashes or aerosolization.[8]

  • Skin and Body Protection: A full-sleeved laboratory coat is mandatory. For operations with a higher risk of spillage, such as handling larger quantities, a chemically resistant apron should be worn over the lab coat.[8] Protective footwear is required in the laboratory at all times.

  • Hand Protection: Compatible, chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or pinholes before use.[7][9] For handling the solid, consider double-gloving. Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[7] Hands must be washed thoroughly with soap and water after handling is complete.[7][10]

  • Respiratory Protection: All manipulations of the solid compound that could generate dust must be performed in a chemical fume hood.[5] If a fume hood is not feasible for a specific task like weighing, a ventilated balance enclosure must be used. For spill cleanup or in situations where ventilation is compromised, a NIOSH-approved respirator is necessary.[6][11] This could range from a full-face respirator with appropriate cartridges to a Powered Air-Purifying Respirator (PAPR) for higher-risk scenarios.[9]

Operational and Disposal Plans

Adherence to a strict protocol is paramount for safety and experimental success.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clear. Don all required PPE as specified in the table above (goggles, face shield, double gloves, lab coat).

  • Weighing: Use a dedicated spatula. To minimize dust creation, gently scoop the material rather than pouring it. Weigh the compound on weighing paper or in a tared container within the fume hood or a ventilated balance enclosure.

  • Transfer: To add the solid to a flask, create a funnel with the weighing paper or use a powder funnel. Gently tap the paper or funnel to ensure all material is transferred.

  • Immediate Cleanup: After transfer, use a damp cloth to gently wipe the spatula and any surfaces within the fume hood where dust may have settled. Dispose of the cloth and weighing paper in the designated solid chemical waste container.

  • Glove Removal: Remove the outer pair of gloves before leaving the fume hood. Remove the inner pair of gloves using the proper technique before handling any other surfaces (keyboards, door handles).

  • Hand Washing: Immediately wash hands with soap and water.

Emergency Response Plan

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[7][10] Remove all contaminated clothing while flushing. Seek medical attention if irritation develops or persists.[10]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[7][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[9][10] If they are not breathing, perform artificial respiration (avoiding mouth-to-mouth if ingestion is suspected).[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water and have the person drink a glass of water.[1][4] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[7][10]

Accidental Exposure Workflow

G cluster_skin Skin Exposure cluster_eye Eye Exposure skin_start Skin Contact Occurs skin_flush IMMEDIATELY flush with soap and water for 15+ minutes. skin_start->skin_flush skin_remove Remove contaminated clothing while flushing. skin_flush->skin_remove skin_medical Seek medical attention if irritation persists. skin_remove->skin_medical eye_start Eye Contact Occurs eye_flush IMMEDIATELY flush eyes at eyewash station for 15+ minutes. Hold eyelids open. eye_start->eye_flush eye_lenses Remove contact lenses (if safe to do so). eye_flush->eye_lenses eye_medical SEEK IMMEDIATE MEDICAL ATTENTION. eye_lenses->eye_medical start_node Accidental Exposure start_node->skin_start On Skin start_node->eye_start In Eyes

Caption: Emergency response workflow for skin or eye exposure.

Disposal Plan

All waste containing 4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride, including contaminated consumables (gloves, weighing paper, pipette tips) and empty containers, must be disposed of in accordance with local, state, and federal regulations.[7][13]

  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container. Do not pour down the drain.[7]

  • Empty Containers: Triple-rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass disposal).

By integrating these safety protocols into your daily workflow, you create a robust system that protects you and your colleagues, ensuring the continued integrity and success of your research.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
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